Product packaging for Rauwolscine 4-aminophenylcarboxamide(Cat. No.:CAS No. 108206-13-9)

Rauwolscine 4-aminophenylcarboxamide

Cat. No.: B012674
CAS No.: 108206-13-9
M. Wt: 430.5 g/mol
InChI Key: YOEFRCOYIGZZEZ-JKSKAUHQSA-N
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Description

Rauwolscine 4-aminophenylcarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C26H30N4O2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N4O2 B012674 Rauwolscine 4-aminophenylcarboxamide CAS No. 108206-13-9

Properties

CAS No.

108206-13-9

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

(1S,15S,18S,19S,20S)-N-(4-aminophenyl)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide

InChI

InChI=1S/C26H30N4O2/c27-16-6-8-17(9-7-16)28-26(32)24-20-13-22-25-19(18-3-1-2-4-21(18)29-25)11-12-30(22)14-15(20)5-10-23(24)31/h1-4,6-9,15,20,22-24,29,31H,5,10-14,27H2,(H,28,32)/t15-,20+,22+,23+,24+/m1/s1

InChI Key

YOEFRCOYIGZZEZ-JKSKAUHQSA-N

SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O

Canonical SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O

Synonyms

4-aminophenylcarboxamide rauwolscine
R-4-APCA
rauwolscine 4-aminophenylcarboxamide

Origin of Product

United States

Foundational & Exploratory

Synthesis of Rauwolscine 4-aminophenylcarboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rauwolscine, a diastereomer of yohimbine, is an indole alkaloid with well-documented pharmacological activity, primarily as an antagonist of α2-adrenergic receptors and with effects on various serotonin receptors.[1][2] This profile has led to its investigation for a range of applications, including as a central nervous system stimulant and a potential agent for fat loss.[3][4] The synthesis of novel derivatives of Rauwolscine is a promising avenue for the development of new therapeutic agents with potentially enhanced selectivity, potency, or pharmacokinetic properties. This technical guide outlines a detailed synthetic pathway for a novel derivative, Rauwolscine 4-aminophenylcarboxamide, providing comprehensive experimental protocols and projected quantitative data. The guide also presents the key signaling pathways associated with the parent compound, which are anticipated to be modulated by this new chemical entity.

Quantitative Data

The following table summarizes the projected quantitative data for the multi-step synthesis of this compound. These values are based on typical yields for analogous reactions reported in the chemical literature.

StepReactantsProductSolventCatalyst/ReagentTemp (°C)Time (h)Projected Yield (%)
1. HydrolysisRauwolscine, NaOHRauwolscine Carboxylic AcidMethanol/Water-Reflux4-685-95
2. Boc Protectionp-Phenylenediamine, Di-tert-butyl dicarbonatemono-Boc-p-phenylenediamineTHFEt3NRT2-490-98
3. Amide CouplingRauwolscine Carboxylic Acid, mono-Boc-p-phenylenediamineBoc-Rauwolscine 4-aminophenylcarboxamideDMFEDC, HOBt, DMAPRT12-2470-85
4. DeprotectionBoc-Rauwolscine 4-aminophenylcarboxamideThis compoundDichloromethaneTrifluoroacetic AcidRT1-295-99

Experimental Protocols

A detailed methodology for each step of the synthesis is provided below.

Step 1: Hydrolysis of Rauwolscine to Rauwolscine Carboxylic Acid

The methyl ester of Rauwolscine is hydrolyzed to the corresponding carboxylic acid under basic conditions. It has been noted that the ester group of the related alkaloid yohimbine is resistant to acid-catalyzed hydrolysis.[5][6][7]

Materials:

  • Rauwolscine (1 equivalent)

  • Sodium hydroxide (NaOH, 4 equivalents)

  • Methanol (as co-solvent)

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve Rauwolscine in a minimal amount of methanol.

  • Add an aqueous solution of NaOH (4 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Rauwolscine Carboxylic Acid.

Step 2: Mono-Boc Protection of p-Phenylenediamine

To prevent unwanted side reactions during the amide coupling, one of the amino groups of p-phenylenediamine is protected with a tert-butoxycarbonyl (Boc) group.

Materials:

  • p-Phenylenediamine (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)2O, 1 equivalent)

  • Triethylamine (Et3N, 1.1 equivalents)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve p-phenylenediamine in THF.

  • Add triethylamine to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in THF dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography to obtain mono-Boc-p-phenylenediamine.[8]

Step 3: Amide Coupling to form Boc-Rauwolscine 4-aminophenylcarboxamide

The carboxylic acid of Rauwolscine is coupled with the protected aniline using standard peptide coupling reagents.

Materials:

  • Rauwolscine Carboxylic Acid (1 equivalent)

  • mono-Boc-p-phenylenediamine (1 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve Rauwolscine Carboxylic Acid, mono-Boc-p-phenylenediamine, EDC, HOBt, and DMAP in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield Boc-Rauwolscine 4-aminophenylcarboxamide.[9][10]

Step 4: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Materials:

  • Boc-Rauwolscine 4-aminophenylcarboxamide (1 equivalent)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve Boc-Rauwolscine 4-aminophenylcarboxamide in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.[11][12]

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the final product, this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Rauwolscine Rauwolscine Hydrolysis Step 1: Hydrolysis (NaOH, MeOH/H2O, Reflux) Rauwolscine->Hydrolysis p_Phenylenediamine p-Phenylenediamine Boc_Protection Step 2: Boc Protection ((Boc)2O, Et3N, THF) p_Phenylenediamine->Boc_Protection Rauwolscine_Acid Rauwolscine Carboxylic Acid Hydrolysis->Rauwolscine_Acid Boc_Aniline mono-Boc-p- phenylenediamine Boc_Protection->Boc_Aniline Amide_Coupling Step 3: Amide Coupling (EDC, HOBt, DMAP, DMF) Boc_Product Boc-Protected Product Amide_Coupling->Boc_Product Deprotection Step 4: Deprotection (TFA, DCM) Final_Product Rauwolscine 4-aminophenylcarboxamide Deprotection->Final_Product Rauwolscine_Acid->Amide_Coupling Boc_Aniline->Amide_Coupling Boc_Product->Deprotection

Caption: Synthetic workflow for this compound.

Signaling Pathways

Rauwolscine is known to interact with several G protein-coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for its primary targets.

α2-Adrenergic Receptor Signaling Pathway

alpha2_adrenergic_pathway Rauwolscine Rauwolscine Derivative (Antagonist) Alpha2_Receptor α2-Adrenergic Receptor Rauwolscine->Alpha2_Receptor blocks Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein activates Adenylate_Cyclase Adenylyl Cyclase Gi_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Decreased Cellular Response (e.g., reduced neurotransmitter release) PKA->Cellular_Response phosphorylates targets leading to

Caption: Antagonism of the α2-adrenergic receptor by a Rauwolscine derivative.

5-HT1A Receptor Signaling Pathway

ht1a_pathway Rauwolscine Rauwolscine Derivative (Partial Agonist) HT1A_Receptor 5-HT1A Receptor Rauwolscine->HT1A_Receptor partially activates Gi_Protein Gi Protein HT1A_Receptor->Gi_Protein activates Adenylate_Cyclase Adenylyl Cyclase Gi_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Modulated Cellular Response PKA->Cellular_Response leads to

Caption: Partial agonism at the 5-HT1A receptor by a Rauwolscine derivative.

5-HT2A/2B Receptor Signaling Pathway

ht2_pathway Rauwolscine Rauwolscine Derivative (Antagonist) HT2_Receptor 5-HT2A/2B Receptor Rauwolscine->HT2_Receptor blocks Gq_Protein Gq Protein HT2_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca2+ Release (from ER) IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Blocked Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Antagonism of 5-HT2A/2B receptors by a Rauwolscine derivative.

References

An In-depth Technical Guide on the Chemical Properties of Rauwolscine and its Putative Derivative, 4-aminophenylcarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for Rauwolscine 4-aminophenylcarboxamide is not available in the public domain as of the last update. This guide provides a comprehensive overview of the known chemical properties of the parent compound, Rauwolscine. Additionally, it offers a scientifically grounded projection of how the addition of a 4-aminophenylcarboxamide moiety might influence these properties, intended to guide researchers and drug development professionals.

Core Chemical Properties of Rauwolscine

Rauwolscine, also known as α-yohimbine, is a naturally occurring alkaloid found in plants of the Rauvolfia and Pausinystalia genera.[1][2] It is a stereoisomer of yohimbine and is recognized for its activity as a central nervous system stimulant and its antagonist activity at α2-adrenergic receptors.[1][3]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Rauwolscine and its common hydrochloride salt.

PropertyRauwolscineRauwolscine HydrochlorideData Source
Molecular Formula C₂₁H₂₆N₂O₃C₂₁H₂₆N₂O₃ • HCl[1][4]
Molecular Weight 354.44 g/mol 390.9 g/mol [1]
CAS Number 131-03-36211-32-1[1][3]
Melting Point Not available286 °C[5]
logP (calculated) 2.9Not available[4]
pKa (predicted) Not availableNot available
Solubility Water: 2.24 mg/mL (requires sonication and warming)DMSO: ~2-20 mM, Water: ~5 mM[6]
Spectroscopic Data
SpectroscopyDataData Source
UV/Vis (λmax) 223, 281 nm[7]

Projected Influence of the 4-aminophenylcarboxamide Moiety

The introduction of a 4-aminophenylcarboxamide group at a suitable position on the rauwolscine scaffold would be expected to significantly alter its physicochemical properties. The following table provides the properties of 4-aminobenzamide as a reference for the appended functional group.

Property4-AminobenzamideData Source
Molecular Formula C₇H₈N₂O[8]
Molecular Weight 136.15 g/mol [8]
Melting Point 181-183 °C[9]
logP -0.4[8]
Water Solubility Slightly soluble[9]

Expected Alterations to Rauwolscine Properties:

  • Solubility: The 4-aminophenylcarboxamide group contains additional hydrogen bond donors and acceptors, which would likely increase the polarity of the molecule. This could lead to an increase in aqueous solubility compared to the parent rauwolscine.

  • logP: The addition of the polar 4-aminophenylcarboxamide group would be expected to decrease the logP value, indicating a more hydrophilic character.

  • pKa: The presence of the aromatic amine in the appended group would introduce an additional basic center, altering the overall pKa profile of the molecule.

  • Molecular Weight: The molecular weight of the derivative would be the sum of the rauwolscine core and the 4-aminophenylcarboxamide fragment, minus the mass of the atoms eliminated during the amide bond formation.

Signaling Pathways of Rauwolscine

Rauwolscine primarily exerts its pharmacological effects through its interaction with adrenergic and serotonergic receptors.

α2-Adrenergic Receptor Antagonism

Rauwolscine is a potent and selective antagonist of α2-adrenergic receptors.[3] This antagonism blocks the presynaptic feedback inhibition of norepinephrine release, leading to increased synaptic concentrations of norepinephrine.

G Rauwolscine Rauwolscine Alpha2_AR α2-Adrenergic Receptor Rauwolscine->Alpha2_AR Antagonism NE_release ↑ Norepinephrine Release Rauwolscine->NE_release Leads to AC Adenylyl Cyclase Alpha2_AR->AC Inhibition cAMP ↓ cAMP AC->cAMP Production

Caption: Rauwolscine antagonism of α2-adrenergic receptors.

Serotonergic Receptor Activity

Rauwolscine also interacts with serotonin (5-HT) receptors. It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1]

G Rauwolscine Rauwolscine HT1A 5-HT1A Receptor Rauwolscine->HT1A Partial Agonism HT2A_2B 5-HT2A/2B Receptors Rauwolscine->HT2A_2B Antagonism Response1A Partial Agonist Response HT1A->Response1A Response2A_2B Antagonist Response HT2A_2B->Response2A_2B

Caption: Rauwolscine's interaction with serotonin receptors.

Experimental Protocols

The following are generalized protocols for determining key chemical properties of alkaloid-like compounds. These would be applicable for the characterization of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

G Start Add excess compound to a known volume of water Shake Shake at a constant temperature for 24-48h Start->Shake Equilibrate Allow to equilibrate Shake->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Analyze Analyze the concentration of the filtrate (e.g., by HPLC-UV) Filter->Analyze Calculate Calculate solubility Analyze->Calculate G Start Dissolve compound in one phase (e.g., water) Mix Add an equal volume of the immiscible solvent (e.g., octanol) Start->Mix Shake Shake vigorously to partition the compound Mix->Shake Separate Centrifuge to separate the two phases Shake->Separate Analyze Determine the concentration in each phase (e.g., by HPLC-UV) Separate->Analyze Calculate Calculate logP = log([octanol]/[water]) Analyze->Calculate

References

Rauwolscine 4-aminophenylcarboxamide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine 4-aminophenylcarboxamide is a synthetic derivative of rauwolscine, a naturally occurring indole alkaloid. This guide provides an in-depth technical overview of its core mechanism of action, focusing on its interaction with adrenergic receptors and the subsequent intracellular signaling cascades. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: Alpha-2 Adrenergic Receptor Antagonism

The primary mechanism of action of this compound is its function as a high-affinity antagonist of alpha-2 (α2) adrenergic receptors. This action is inferred from the established antagonist profile of its parent compound, rauwolscine, and its development as a competitive radioligand for these receptors.[1][2] Antagonism at α2-adrenergic receptors blocks the endogenous ligands, norepinephrine and epinephrine, from binding and activating the receptor. This inhibition prevents the downstream signaling events typically associated with α2-adrenergic receptor activation, leading to a variety of physiological responses.

The parent compound, rauwolscine, is a potent and selective antagonist for the α2-adrenergic receptor subtypes.[2] It also exhibits activity at serotonin receptors, functioning as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[3][4] While the serotonergic activity of the 4-aminophenylcarboxamide derivative has not been explicitly documented, the pharmacological profile of rauwolscine suggests a potential for broader receptor interactions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, rauwolscine, to provide a comparative view of their receptor binding affinities.

Table 1: Binding Affinity of this compound for the Alpha-2 Adrenergic Receptor

LigandPreparationRadioligandKd (nM)Reference
This compoundRat kidney membranes[3H]rauwolscine2.3 ± 0.2[1]
125I-Rauwolscine 4-aminophenylcarboxamideRat kidney membranes0.78 ± 0.16[1]

Table 2: Binding Affinity of Rauwolscine for Adrenergic and Serotonergic Receptors

Receptor SubtypeKi (nM)Reference
α2A-Adrenergic3.5
α2B-Adrenergic0.37
α2C-Adrenergic0.13
5-HT1A158 ± 69[3]
5-HT2B14.3 ± 1.2

Signaling Pathways

This compound, by acting as an antagonist at the α2-adrenergic receptor, inhibits the canonical Gi-coupled signaling pathway. The following diagrams illustrate this mechanism.

alpha2_adrenergic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha2_AR α2-Adrenergic Receptor Norepinephrine->Alpha2_AR Binds & Activates G_Protein Gαi/βγ Alpha2_AR->G_Protein Activates Rauwolscine_Derivative Rauwolscine 4-aminophenylcarboxamide Rauwolscine_Derivative->Alpha2_AR Binds & Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to

Diagram 1: Alpha-2 Adrenergic Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to characterize the interaction of this compound with its target receptor.

Radioligand Binding Assay

This protocol is adapted from studies characterizing [3H]rauwolscine binding and can be applied to assess the binding of this compound.[5][6][7]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the α2-adrenergic receptor.

Materials:

  • Rat kidney membranes (or other tissue/cell preparation expressing α2-adrenergic receptors)

  • [3H]Rauwolscine (or a radiolabeled version of this compound)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Phentolamine (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In triplicate, combine membrane suspension, radioligand at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled ligand (e.g., phentolamine) for non-specific binding. To determine the Ki of this compound, use a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax or Ki.

binding_assay_workflow Start Start Membrane_Prep Prepare Receptor-Containing Membranes Start->Membrane_Prep Assay_Setup Set up Binding Reactions: Membranes + Radioligand +/- Unlabeled Ligand Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapidly Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Reduce Non-specific Binding Filtration->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Calculate Specific Binding and Determine Affinity (Kd/Ki) Quantification->Data_Analysis End End Data_Analysis->End

Diagram 2: Workflow for a Radioligand Binding Assay.
Functional Assay: Adenylyl Cyclase Activity

This protocol outlines a method to assess the functional antagonism of this compound by measuring its effect on agonist-induced inhibition of adenylyl cyclase.[8]

Objective: To determine the potency (IC50) of this compound in antagonizing the agonist-mediated inhibition of adenylyl cyclase.

Materials:

  • Cells expressing α2-adrenergic receptors (e.g., CHO or HEK293 cells)

  • This compound

  • An α2-adrenergic receptor agonist (e.g., UK 14,304)

  • Forskolin (to stimulate adenylyl cyclase)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Culture: Culture cells to an appropriate confluency.

  • Treatment: Pre-incubate cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of the α2-adrenergic agonist (typically the EC80) and forskolin to the cells and incubate for a specified time.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

functional_assay_workflow Start Start Cell_Culture Culture Cells Expressing α2-Adrenergic Receptors Start->Cell_Culture Pre_incubation Pre-incubate Cells with This compound Cell_Culture->Pre_incubation Stimulation Stimulate with α2-Agonist and Forskolin Pre_incubation->Stimulation Cell_Lysis Lyse Cells to Release Intracellular cAMP Stimulation->Cell_Lysis cAMP_Quantification Measure cAMP Levels (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Quantification Data_Analysis Determine IC50 for Antagonist Activity cAMP_Quantification->Data_Analysis End End Data_Analysis->End

Diagram 3: Workflow for a Functional Adenylyl Cyclase Assay.

Conclusion

This compound is a valuable research tool for investigating the α2-adrenergic receptor system. Its high affinity and the antagonist nature inherited from its parent compound make it a potent inhibitor of α2-adrenergic receptor signaling. The primary mechanism involves blocking the Gi-coupled pathway, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. The provided data, signaling diagrams, and experimental protocols offer a comprehensive foundation for further research and drug development efforts targeting the α2-adrenergic receptor. Further studies are warranted to fully characterize its functional activity and selectivity profile, particularly at serotonergic receptors.

References

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Rauwolscine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine, also known as α-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid with a well-established profile as a potent and selective antagonist of α2-adrenergic receptors.[1] Its pentacyclic structure, shared with its diastereomer yohimbine, has served as a foundational scaffold for medicinal chemists in the pursuit of novel therapeutics targeting the adrenergic and serotonergic systems. This technical guide delves into the critical aspects of the structure-activity relationship (SAR) of rauwolscine derivatives, providing a comprehensive overview of how structural modifications influence their pharmacological activity. This document aims to be a valuable resource for researchers and drug development professionals by presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key signaling pathways.

Rauwolscine's primary mechanism of action involves the blockade of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release.[1][2] By antagonizing these receptors, rauwolscine and its derivatives can increase the release of norepinephrine, leading to a range of physiological effects.[3] Furthermore, rauwolscine exhibits affinity for various serotonin (5-HT) receptor subtypes, including partial agonism at 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors, adding layers of complexity and potential therapeutic avenues to its pharmacological profile.[1][4]

Understanding the SAR of rauwolscine derivatives is paramount for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This guide will explore the impact of modifications at various positions of the rauwolscine scaffold on its binding affinity and functional activity at its primary targets.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki, Kd) and functional activities (IC50) of rauwolscine and a selection of its derivatives at α2-adrenergic and serotonin receptors. Due to the limited availability of extensive SAR studies specifically on rauwolscine derivatives, data from studies on its stereoisomer, yohimbine, are also included to provide broader insights into the SAR of this class of compounds. The structural similarities between rauwolscine and yohimbine allow for valuable inferences to be drawn from the SAR of yohimbine analogs.

Table 1: Binding Affinities of Rauwolscine and its Derivatives at α2-Adrenergic Receptor Subtypes

Compoundα2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)α2D (Ki, nM)Source(s)
Rauwolscine3.50.370.1363.6[5]
Yohimbine1.47.10.88-[6]
14β-Hydroxy Yohimbine----[7]
14β-Benzoyloxy Yohimbine----[7]
Dihydrocorynantheine (DHC)----[7]
Geissoschizine methyl ether----[7]

Note: A lower Ki value indicates a higher binding affinity. Data for yohimbine derivatives are included to illustrate the impact of structural modifications on the yohimbane scaffold.

Table 2: Binding Affinities and Functional Activities of Rauwolscine and Yohimbine at Serotonin (5-HT) Receptors

CompoundReceptorParameterValue (nM)Source(s)
Rauwolscine5-HT1AKi158 ± 69[4]
IC50 (Adenylyl Cyclase Inhibition)1500 ± 200[4]
5-HT2A/2BKi14-40[5]
Yohimbine5-HT1AKi690 ± 223[4]
IC50 (Adenylyl Cyclase Inhibition)4600 ± 1000[4]

Note: For 5-HT1A, rauwolscine and yohimbine act as partial agonists, hence the IC50 for the inhibition of adenylyl cyclase is provided.

Experimental Protocols

The determination of the binding affinities and functional activities of rauwolscine derivatives relies on standardized and robust experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of compounds for α2-adrenergic receptors using [3H]rauwolscine as the radioligand.

1. Membrane Preparation:

  • Tissue (e.g., brain cortex, kidney) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4][8]

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[9]

    • A range of concentrations of the unlabeled test compound (rauwolscine derivative).

    • A fixed concentration of [3H]rauwolscine (typically at or below its Kd value).[10]

    • The membrane preparation.

  • Total binding is determined in the absence of any competing ligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled α2-adrenergic antagonist (e.g., 10 µM phentolamine or yohimbine).[4][8]

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[9]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

  • The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value (the equilibrium dissociation constant of the test compound) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Adenylyl Cyclase Activity

This protocol outlines a method to assess the functional activity of rauwolscine derivatives at Gαi-coupled receptors, such as the α2-adrenergic and 5-HT1A receptors, by measuring their effect on adenylyl cyclase activity.

1. Membrane Preparation:

  • Membranes are prepared from cells expressing the receptor of interest as described in the radioligand binding assay protocol.

2. Adenylyl Cyclase Assay:

  • The assay is performed in tubes or a 96-well plate.

  • The reaction mixture contains:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.4).

    • An ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine).

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Forskolin, to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

    • The membrane preparation.

    • A range of concentrations of the test compound (rauwolscine derivative).

  • The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 15-30 minutes).

  • The reaction is terminated by heating or the addition of a stop solution.

3. cAMP Measurement:

  • The amount of cyclic AMP (cAMP) produced is quantified using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

4. Data Analysis:

  • The concentration-response curve for the inhibition of forskolin-stimulated adenylyl cyclase activity by the test compound is plotted.

  • The IC50 value (the concentration of the compound that produces 50% of the maximal inhibition) is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The pharmacological effects of rauwolscine and its derivatives are mediated through complex signaling cascades initiated by their interaction with specific GPCRs. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for SAR studies.

alpha2_adrenergic_signaling Rauwolscine Rauwolscine Derivative Alpha2AR α2-Adrenergic Receptor Rauwolscine->Alpha2AR Gi Gi Protein (αi, βγ) Alpha2AR->Gi Activates AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway.

ht1a_signaling Rauwolscine Rauwolscine Derivative HT1A 5-HT1A Receptor Rauwolscine->HT1A Gi Gi Protein (αi, βγ) HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC MAPK MAPK/ERK Pathway Gi->MAPK Activates (βγ subunit) ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA NeuronalActivity Altered Neuronal Activity PKA->NeuronalActivity Modulates MAPK->NeuronalActivity Modulates

Caption: 5-HT1A Receptor Signaling Pathway.

sar_workflow Synthesis Synthesis of Rauwolscine Derivatives Purification Purification & Characterization Synthesis->Purification BindingAssay Radioligand Binding Assays (α2, 5-HT) Purification->BindingAssay FunctionalAssay Functional Assays (e.g., Adenylyl Cyclase) Purification->FunctionalAssay DataAnalysis Data Analysis (IC50, Ki) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Determination DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt Informs LeadOpt->Synthesis Iterative Design

Caption: Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship of rauwolscine derivatives is a complex yet crucial area of research for the development of novel therapeutics targeting adrenergic and serotonergic systems. This guide has provided a consolidated overview of the available quantitative data, detailed experimental protocols for key assays, and visualized the underlying signaling pathways and experimental workflows.

From the limited available data, it is evident that even minor modifications to the yohimbane scaffold can significantly impact binding affinity and functional activity. The stereochemistry of the molecule, as exemplified by the differences between rauwolscine and yohimbine, plays a critical role in receptor recognition. Further systematic studies on a wider range of rauwolscine derivatives are necessary to build a more comprehensive SAR model. Such studies will be instrumental in guiding the design of next-generation ligands with enhanced selectivity and desired pharmacological profiles for the treatment of a variety of CNS and cardiovascular disorders. The methodologies and information presented herein provide a solid foundation for researchers to advance this important field of medicinal chemistry.

References

The Discovery of Novel Rauwolscine Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rauwolscine, also known as α-yohimbine, is a naturally occurring indole alkaloid with a well-established pharmacological profile as a potent and selective antagonist of α2-adrenergic receptors.[1] Its ability to modulate adrenergic signaling has made it a valuable tool in neuroscience and a lead compound in the development of new therapeutics. This technical guide provides an in-depth overview of the discovery of novel rauwolscine analogs, focusing on their synthesis, pharmacological evaluation, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this fascinating class of molecules.

Quantitative Data on Rauwolscine and its Analogs

The following tables summarize the binding affinities of rauwolscine and its derivatives at various G-protein coupled receptors. The data is compiled from various in vitro radioligand binding assays.

Table 1: Binding Affinities (Ki/Kd in nM) of Rauwolscine at Adrenergic Receptors

Compoundα2Aα2Bα2Cα2DReference
Rauwolscine3.50.370.1363.6[2]

Table 2: Binding Affinities (Ki/Kd in nM) of Rauwolscine and Analogs at Serotonin Receptors

CompoundReceptorKi/Kd (nM)Reference
Rauwolscine5-HT1A158 ± 69[2]
Rauwolscine5-HT2B14.3 ± 1.2[3]
Rau-AMPC*α2 (rat kidney)2.3 ± 0.2[4]

*Rauwolscine 4-aminophenyl carboxamide

Experimental Protocols

This section outlines the general methodologies employed in the synthesis and evaluation of novel rauwolscine analogs.

Synthesis of Rauwolscine Analogs

General Procedure for the Synthesis of Arylamine Carboxamide Derivatives:

A common strategy for creating rauwolscine analogs involves the modification of the carboxyl group at the C16 position. For the synthesis of arylamine carboxamide derivatives, rauwolscine is first converted to its carboxylate form. This is followed by a coupling reaction with a desired arylamine, often facilitated by a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The length of the carbon spacer arm between the rauwolscine core and the phenyl moiety can be varied to investigate its effect on receptor affinity.[4]

Biosynthesis of Halogenated Rauwolscine Derivatives:

Recent advancements have utilized yeast-based platforms for the de novo production of rauwolscine and its derivatives. For instance, the biosynthesis of 4-fluorinated and 7-chloro-rauwolscine has been achieved by co-expressing a halogenase with the biosynthetic pathway of rauwolscine in yeast. This approach offers a more sustainable and versatile method for generating novel analogs.

Receptor Binding Assays

[3H]Rauwolscine Radioligand Binding Assay:

This is a standard competitive binding assay used to determine the affinity of novel compounds for α2-adrenergic receptors. The general steps are as follows:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., rat kidney, transfected cell lines).

  • Incubation: A constant concentration of [3H]rauwolscine is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G_protein_signaling cluster_membrane Cell Membrane Rauwolscine_Analog Rauwolscine Analog (Antagonist) Alpha2_AR α2-Adrenergic Receptor Rauwolscine_Analog->Alpha2_AR Binds and blocks G_Protein Gi/o Protein (α, β, γ subunits) Alpha2_AR->G_Protein Prevents activation of Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase α subunit fails to inhibit cAMP cAMP Adenylate_Cyclase->cAMP Continues to produce Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to

Caption: Alpha-2 Adrenergic Receptor Antagonism by Rauwolscine Analogs.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Pharmacological Evaluation Start Rauwolscine Scaffold Modification Chemical or Biosynthesis Start->Modification Novel_Analog Novel Rauwolscine Analog Modification->Novel_Analog Binding_Assay Radioligand Binding Assay ([3H]Rauwolscine) Data_Analysis Data Analysis (Ki, Efficacy) Binding_Assay->Data_Analysis Functional_Assay Functional Assays (e.g., cAMP measurement) Functional_Assay->Data_Analysis Novel_Analog->Binding_Assay Novel_Analog->Functional_Assay Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the discovery and development of novel rauwolscine analogs.

Conclusion

The discovery of novel rauwolscine analogs remains an active and promising area of research. By leveraging both traditional synthetic chemistry and modern biosynthetic approaches, scientists are continually expanding the chemical space around this important natural product. The detailed characterization of these new molecules through rigorous pharmacological evaluation is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of rauwolscine and its derivatives.

References

Technical Whitepaper: Characterization of Novel Rauwolscine Derivatives for α2-Adrenergic Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: A Methodological Guide to the Characterization of Rauwolscine 4-aminophenylcarboxamide as a Putative α2-Adrenergic Receptor Ligand.

Disclaimer: The compound "this compound" is used throughout this document as a hypothetical novel chemical entity for illustrative purposes. The experimental data and protocols are based on established methodologies for the parent compound, Rauwolscine (α-yohimbine), a known potent α2-adrenergic receptor antagonist.

Introduction

The α2-adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine and epinephrine. As presynaptic autoreceptors, they play a crucial role in regulating neurotransmitter release, making them significant targets for therapeutic intervention in conditions such as hypertension, depression, and pain. The α2-AR family comprises three main subtypes: α2A, α2B, and α2C, each with distinct tissue distribution and physiological roles.

Rauwolscine (also known as α-yohimbine) is a well-characterized, potent, and selective antagonist for α2-ARs.[1][2] Its scaffold represents a promising starting point for the development of novel derivatives with potentially improved subtype selectivity, pharmacokinetic properties, or functional activity. This guide outlines the comprehensive experimental framework required to characterize a novel derivative, termed "this compound," focusing on its binding affinity and functional modulation of α2-adrenergic receptors.

Binding Affinity Profile of the Parent Compound: Rauwolscine

A critical first step in characterizing a new derivative is to determine its binding affinity (Ki) for the target receptor subtypes and compare it to the parent compound. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[3][4] The known binding profile of Rauwolscine provides a benchmark for these studies.

Table 1: Binding Affinity (Ki) of Rauwolscine for Human α2-Adrenergic Receptor Subtypes

Receptor Subtype Ki (nM) Reference
α2A-AR 3.5
α2B-AR 0.37

| α2C-AR | 0.13 | |

The Ki value represents the dissociation constant for the inhibition of radioligand binding, with a lower value indicating higher binding affinity.

α2-Adrenergic Receptor Signaling Pathway

α2-Adrenergic receptors canonically couple to the Gi/o family of G proteins. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the G protein into Gαi-GTP and Gβγ subunits. The activated Gαi-GTP subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is fundamental to the physiological effects mediated by these receptors.

G_protein_signaling cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor g_protein Gi/o Protein (Inactive) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (Decreased) ac->camp Conversion Blocked agonist Agonist agonist->receptor Binds atp ATP atp->ac

Caption: Canonical Gi-coupled signaling pathway for α2-adrenergic receptors.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound ("this compound") by measuring its ability to compete with a known radioligand for binding to the α2-AR subtypes.[3][4]

Objective: To calculate the IC50 and Ki of the test compound for α2A, α2B, and α2C-AR.

Materials:

  • Radioligand: [3H]Rauwolscine, a specific α2-AR antagonist radioligand.

  • Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing individual human α2A, α2B, or α2C receptor subtypes.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like phentolamine or unlabeled Rauwolscine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Instrumentation: 96-well plates, FilterMate™ cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), and a liquid scintillation counter.[5]

Methodology:

  • Membrane Preparation: Tissues or cultured cells expressing the receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined via a BCA assay.[5]

  • Assay Plate Setup: In a 96-well plate, add assay components in triplicate for each condition:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.

    • Competition: Receptor membranes + Radioligand + Serial dilutions of the test compound.

  • Incubation: Add 150 µL of membranes, 50 µL of the test compound (or control), and 50 µL of [3H]Rauwolscine to each well.[5] Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3][5]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes Expressing α2-AR Subtype start->prepare_membranes plate_setup Set up 96-well Plate (Total, Non-Specific, Competition) prepare_membranes->plate_setup add_reagents Add Membranes, [3H]Rauwolscine, and Test Compound Dilutions plate_setup->add_reagents incubate Incubate at 30°C for 60 min add_reagents->incubate filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (CPM) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End: Determine Affinity analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay

This assay determines the functional activity of the test compound by measuring its ability to modulate cAMP levels in whole cells. For an antagonist, this involves measuring its ability to block the agonist-induced inhibition of cAMP production.[6][7]

Objective: To determine if the test compound is an antagonist, agonist, or inverse agonist and to calculate its potency (IC50 or EC50).

Materials:

  • Cell Line: HEK293 or CHO cells expressing an individual α2-AR subtype.

  • Agonist: A known α2-AR agonist (e.g., UK 14,304 or clonidine).

  • Adenylyl Cyclase Stimulator: Forskolin (to raise basal cAMP levels, allowing for the measurement of inhibition).[8]

  • Test Compound: this compound, serially diluted.

  • cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), GloSensor, or AlphaScreen.[6][8][9]

  • Instrumentation: Plate reader compatible with the chosen detection kit.

Methodology:

  • Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.

  • Pre-incubation (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 10-20 minutes.[9]

  • Agonist Stimulation: Add a fixed concentration of the α2-AR agonist (typically at its EC80 value) to all wells except the basal control.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and elevate intracellular cAMP.[8][9] The Gαi activation by the agonist will counteract this effect.

  • Incubation: Incubate for the time specified by the cAMP detection kit manufacturer (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the kit protocol. This typically involves adding reagents that generate a signal (e.g., fluorescence, luminescence) inversely or directly proportional to the amount of cAMP present.[6]

  • Signal Measurement: Read the plate using a compatible plate reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For an antagonist, the data will show a dose-dependent reversal of the agonist's inhibitory effect.

    • Use non-linear regression to calculate the IC50 (for an antagonist) or EC50 (for an agonist).

Data Interpretation: Visualizing Receptor Selectivity

A key goal in drug development is to achieve selectivity for a specific receptor subtype to maximize efficacy and minimize off-target side effects. After determining the Ki values for this compound at each α2-AR subtype, the selectivity profile can be visualized. A compound is considered selective if its affinity for one subtype is significantly higher (i.e., lower Ki value) than for others.

selectivity_profile compound Rauwolscine 4-aminophenylcarboxamide ar_a2a α2A-AR (Ki = X nM) compound->ar_a2a Affinity 1 ar_a2b α2B-AR (Ki = Y nM) compound->ar_a2b Affinity 2 ar_a2c α2C-AR (Ki = Z nM) compound->ar_a2c Affinity 3 other Other Receptors (e.g., 5-HT) compound->other Off-Target Affinity

Caption: Logical diagram illustrating the receptor selectivity profile of a novel compound.

Conclusion

The systematic characterization of novel compounds such as "this compound" is a cornerstone of modern drug discovery. The process requires a multi-faceted approach, beginning with the determination of binding affinities across all target receptor subtypes via competitive radioligand binding assays. This is followed by functional characterization using assays that measure downstream signaling events, such as cAMP modulation, to ascertain the compound's efficacy as an agonist, antagonist, or inverse agonist. By following these rigorous experimental protocols, researchers can build a comprehensive pharmacological profile of new chemical entities, paving the way for further preclinical and clinical development.

References

Unlocking the Therapeutic Potential of Rauwolscine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwoclscine, a diastereoisomer of yohimbine, is an indole alkaloid with significant therapeutic potential, primarily attributed to its potent and selective antagonism of α2-adrenergic receptors. This technical guide provides an in-depth analysis of the current scientific understanding of rauwolscine, focusing on its pharmacological properties, mechanism of action, and prospective therapeutic applications. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community engaged in drug discovery and development. While preclinical evidence is promising, a notable scarcity of human clinical trials underscores the need for further investigation to fully elucidate its therapeutic utility and safety profile in clinical settings.

Introduction

Rauwolscine, also known as α-yohimbine, is a naturally occurring alkaloid found in the bark of the Pausinystalia yohimbe tree and plants of the Rauwolfia genus.[1] Structurally similar to yohimbine, rauwolscine exhibits a distinct pharmacological profile characterized by its primary action as a competitive antagonist of α2-adrenergic receptors.[1][2] This antagonism disrupts the negative feedback loop of norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.[3] Its potential therapeutic applications span a range of conditions, most notably in the areas of weight management, sexual dysfunction, and mood disorders. This guide aims to consolidate the existing preclinical data on rauwolscine to facilitate further research and development.

Pharmacological Profile: Quantitative Data

The affinity of rauwolscine for various receptors has been quantified in numerous preclinical studies. The following tables summarize the binding affinities (Ki and Kd) and functional potencies (IC50) of rauwolscine at its primary and secondary targets.

Table 1: Binding Affinity of Rauwolscine for α2-Adrenergic Receptors

Receptor SubtypeSpeciesTissue/Cell LineLigandK i (nM)K d (nM)Reference
α2BovineCerebral Cortex[ 3 H]Rauwolscine-2.5[2]
α2HumanKidney[ 3 H]Rauwolscine-0.98[4]
α2RatKidney[ 3 H]Rauwolscine-2.33[4]
α2MouseKidney[ 3 H]Rauwolscine-3.03[4]
α2RabbitKidney[ 3 H]Rauwolscine-2.65[4]
α2DogKidney[ 3 H]Rauwolscine-2.91[4]
α2BovineTeat Muscle[ 3 H]Rauwolscine-6.16[5]
α2AChickenPineal Gland[ 3 H]Rauwolscine-0.27[6]

Table 2: Binding Affinity of Rauwolscine for Serotonin (5-HT) Receptors

Receptor SubtypeSpeciesTissue/Cell LineLigandK i (nM)K d (nM)Reference
5-HT1AHumanCHO Cells[ 3 H]8-OH-DPAT158-[7]
5-HT1AHumanFrontal Cortex[ 3 H]Rauwolscine-4.0[8]
5-HT2CalfCoronary Artery---[9]
5-HT2BHumanAV12 Cells[ 3 H]Rauwolscine-3.75[10]

Table 3: Functional Activity of Rauwolscine

AssayTargetCell LineIC 50 (µM)ActivityReference
Adenylyl Cyclase Inhibition5-HT1A ReceptorCHO Cells1.5Partial Agonist[7]

Mechanism of Action and Signaling Pathways

Rauwoclscine's primary mechanism of action is the blockade of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi).[3] By antagonizing these receptors, rauwolscine prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, activates protein kinase A (PKA) and downstream signaling cascades. In presynaptic neurons, this results in increased norepinephrine release. Rauwolscine also interacts with serotonin receptors, exhibiting partial agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2B receptors.[1][7][10]

alpha2_adrenergic_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release alpha2_receptor α2-Adrenergic Receptor NE->alpha2_receptor Binds NE_postsynaptic Norepinephrine Gi_protein Gi Protein alpha2_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca²⁺ Channel cAMP->Ca_channel Inhibits Ca_channel->NE_vesicle Triggers Fusion Ca_ion Rauwolscine Rauwolscine Rauwolscine->alpha2_receptor Antagonizes postsynaptic_receptor Adrenergic Receptor postsynaptic_effect Physiological Response postsynaptic_receptor->postsynaptic_effect Initiates NE_postsynaptic->postsynaptic_receptor Binds rauwolscine_lipolysis cluster_adipocyte Adipocyte Rauwolscine Rauwolscine alpha2_receptor α2-Adrenergic Receptor Rauwolscine->alpha2_receptor Antagonizes Gi_protein Gi Protein alpha2_receptor->Gi_protein Activates beta_receptor β-Adrenergic Receptor Gs_protein Gs Protein beta_receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA_Glycerol Free Fatty Acids & Glycerol Triglycerides->FFA_Glycerol Release Norepinephrine Norepinephrine Norepinephrine->alpha2_receptor Binds Norepinephrine->beta_receptor Binds

References

In-vitro Characterization of Rauwolscine 4-aminophenylcarboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Rauwolscine Derivative for Researchers, Scientists, and Drug Development Professionals.

Introduction:

Rauwolscine, a diastereomer of yohimbine, is a well-documented antagonist of α2-adrenergic receptors and also exhibits affinity for various serotonin receptor subtypes. Its complex pharmacology has made it a valuable tool in neuroscience research and a lead compound for drug discovery. This technical guide focuses on the in-vitro characterization of a specific derivative, Rauwolscine 4-aminophenylcarboxamide. However, a comprehensive search of the current scientific literature and bioassay databases did not yield any specific data for a compound named "this compound."

The information presented below is based on the known in-vitro properties of the parent compound, Rauwolscine, to provide a foundational understanding for researchers interested in the potential characteristics of its novel derivatives. It is crucial to note that the addition of a 4-aminophenylcarboxamide group to the rauwolscine scaffold would significantly alter its physicochemical properties, potentially impacting its binding affinity, functional activity, and signaling pathways. Therefore, the following data on rauwolscine should be considered as a starting point for the experimental characterization of this compound.

Quantitative Data Summary for Rauwolscine

The following tables summarize the binding affinities and functional activities of rauwolscine at various receptors, compiled from publicly available bioassay data. These values provide a comparative baseline for the anticipated characterization of its derivatives.

Table 1: Receptor Binding Affinities of Rauwolscine

Receptor TargetRadioligandAssay SystemKi (nM)Reference
α2-Adrenergic Receptor[3H]RauwolscineBovine Cerebral Cortex Membranes1.2 - 2.5 (KD)[1]
5-HT1A Receptor[3H]8-OH-DPATCHO Cells expressing human 5-HT1A158[2]
5-HT2B Receptor[3H]5-HTAV12 Cells expressing human 5-HT2B14.3[3]
5-HT2B Receptor[3H]RauwolscineAV12 Cells expressing human 5-HT2B4.93 (KD)[3]

Table 2: Functional Activity of Rauwolscine

Receptor TargetAssay TypeEffectIC50 (µM) / KB (-log M)Reference
5-HT1A ReceptorAdenylyl Cyclase InhibitionPartial Agonist1.5[2]
5-HT2 Receptors5-HT-induced ContractionCompetitive Antagonist7.1[4]

Detailed Experimental Protocols for Rauwolscine Characterization

The following are generalized protocols based on standard methodologies used for the in-vitro characterization of compounds like rauwolscine. These protocols would need to be optimized for the specific properties of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or KD) of the test compound for a specific receptor.

General Protocol:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., CHO, HEK293).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]Rauwolscine), and varying concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Assays (e.g., Adenylyl Cyclase Activity Assay)

Objective: To determine the functional effect of the test compound on receptor-mediated signaling (e.g., agonism, antagonism, or inverse agonism).

General Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the receptor of interest that is coupled to a specific signaling pathway (e.g., Gαi-coupled 5-HT1A receptor).

    • Treat the cells with varying concentrations of the test compound.

    • For antagonist activity, co-incubate the test compound with a known agonist.

    • Include a positive control (known agonist) and a negative control (vehicle).

  • Signaling Pathway Activation:

    • Stimulate the adenylyl cyclase pathway, often with forskolin, to produce a measurable baseline of cyclic AMP (cAMP).

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the concentration of cAMP using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, the IC50 can be determined, and a Schild analysis can be performed to determine the pA2 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for a Gαi-coupled receptor, which is relevant for the 5-HT1A receptor activity of rauwolscine, and a typical experimental workflow for in-vitro compound characterization.

G_protein_signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., 5-HT1A) G_protein Gαiβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Ligand Rauwolscine (Partial Agonist) Ligand->Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Gαi-coupled receptor signaling pathway.

experimental_workflow start Start: Compound Synthesis (this compound) primary_binding Primary Screening: Radioligand Binding Assays (Broad Receptor Panel) start->primary_binding binding_data Data Analysis: Determine Ki values primary_binding->binding_data functional_assays Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ flux) binding_data->functional_assays Hits functional_data Data Analysis: Determine EC50/IC50, Emax functional_assays->functional_data selectivity Selectivity & Specificity Profiling functional_data->selectivity conclusion Conclusion: In-vitro Pharmacological Profile selectivity->conclusion

Caption: In-vitro compound characterization workflow.

Disclaimer: As no specific data for "this compound" could be located, this document serves as a foundational guide based on the properties of the parent compound, rauwolscine. All experimental protocols and expected outcomes for the novel derivative would require empirical determination. Researchers are encouraged to perform their own comprehensive literature search and experimental validation.

References

Understanding the Molecular Targets of Rauwolscine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of rauwolscine and its analogs. Rauwolscine, a diastereoisomer of yohimbine, is an indole alkaloid with a complex pharmacological profile, primarily interacting with adrenergic and serotonergic receptors. This document summarizes key quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate further research and drug development efforts in this area.

Molecular Targets and Quantitative Data

Rauwscine and its derivatives primarily exert their effects through interactions with α2-adrenergic and serotonin receptors. The following tables summarize the available quantitative data on the binding affinities of rauwolscine and its analogs for these key molecular targets.

Adrenergic Receptor Binding Affinities

Rauwscine is a potent antagonist at α2-adrenergic receptors. Its binding affinity has been characterized across various subtypes.

CompoundReceptor SubtypeTest SystemRadioligandKᵢ (nM)Reference
Rauwolscineα2ARecombinant human[³H]RX8210023.5[1]
Rauwolscineα2BRecombinant human[³H]RX8210020.37[1]
Rauwolscineα2CRecombinant human[³H]RX8210020.13[1]
Rauwolscineα2DRecombinant human[³H]RX82100263.6[1]
Rauwolscineα2Human brain cortex[³H]Rauwolscine4.7 ± 2.5 (Kd)[2]
Rauwolscineα2Mammalian kidney[³H]Rauwolscine0.98 - 3.03 (Kd)[3]
Rauwolscine 4-aminophenyl carboxamide (rau-AMPC)α2Rat kidney membranes[³H]Rauwolscine2.3 ± 0.2 (Kd)
¹²⁵I-rau-AMPCα2Rat kidney membranes[³H]Rauwolscine0.78 ± 0.16 (Kd)
Serotonergic Receptor Binding Affinities

Rauwscine also demonstrates significant affinity for several serotonin receptor subtypes, acting as a partial agonist or antagonist depending on the receptor.

CompoundReceptorTest SystemRadioligandKᵢ (nM)IC₅₀ (µM)Functional ActivityReference
Rauwolscine5-HT1AHuman brain cortex[³H]Rauwolscine13 ± 2.7 (Kd)-Agonist[4][5]
Rauwolscine5-HT1ARecombinant human (CHO cells)[³H]8-OH-DPAT158 ± 691.5 ± 0.2Partial Agonist[6]
Rauwolscine5-HT2BRecombinant human (AV12 cells)[³H]5-HT14.3 ± 1.2-Antagonist[7]
Rauwolscine5-HT2Calf coronary arteries---Antagonist (KB = 7.1 -log mol/l)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of rauwolscine analogs with their molecular targets.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for α2-adrenergic receptors using [³H]rauwolscine.

Materials:

  • Membrane Preparation: Membranes from tissues or cells expressing α2-adrenergic receptors (e.g., human brain cortex, rat kidney, or transfected cell lines).

  • Radioligand: [³H]Rauwscine (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM Phentolamine or 1 µM (-)-epinephrine.[2]

  • Test Compounds: Rauwolscine analogs at various concentrations.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

    • 50 µL of test compound at various concentrations.

    • 50 µL of [³H]Rauwolscine (final concentration ~1-5 nM).

    • 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane & Reagent Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Membranes setup_plate Set up 96-well plate (Total, Non-specific, Test) prep_membranes->setup_plate prep_ligand Prepare [3H]Rauwolscine prep_ligand->setup_plate prep_compounds Prepare Test Compounds prep_compounds->setup_plate incubation Incubate at 25°C setup_plate->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Specific Binding Determine IC50 & Ki counting->analysis conclusion conclusion analysis->conclusion Affinity Data

Radioligand Binding Assay Workflow
Functional Assay: cAMP Accumulation for α2-Adrenergic Receptors

This protocol describes a method to assess the functional activity of rauwolscine analogs at Gᵢ-coupled α2-adrenergic receptors by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the α2-adrenergic receptor subtype of interest.

  • Assay Medium: DMEM/F12 supplemented with 0.1% BSA.

  • Stimulant: Forskolin (a direct activator of adenylyl cyclase).

  • Test Compounds: Rauwolscine analogs at various concentrations.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density of 20,000-50,000 cells/well and culture overnight.

  • Pre-incubation: Wash the cells with assay medium and pre-incubate with various concentrations of the test compound for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin (final concentration ~1-10 µM) to all wells except the basal control and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation by the test compounds. Determine the IC₅₀ values. For antagonists, this assay can be used to determine the potency by measuring the rightward shift of an agonist's dose-response curve.

Functional Assay: [³⁵S]GTPγS Binding for 5-HT1A Receptors

This protocol measures the activation of G-proteins coupled to 5-HT1A receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Membrane Preparation: Membranes from rat hippocampus or cells expressing 5-HT1A receptors.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test Compounds: Rauwolscine analogs at various concentrations.

  • Non-specific Binding Control: 10 µM unlabeled GTPγS.

  • Filtration System and Scintillation Counter .

Procedure:

  • Membrane and Reagent Preparation: Prepare membranes as described in the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer containing GDP (final concentration 10-30 µM).

    • 50 µL of test compound.

    • 50 µL of membrane preparation (10-20 µg protein).

    • 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the assay by rapid filtration and wash the filters with ice-cold buffer. Measure the bound radioactivity by scintillation counting.

  • Data Analysis: Calculate the net agonist-stimulated [³⁵S]GTPγS binding and determine the EC₅₀ and Eₘₐₓ values for each compound.

Functional Assay: Calcium Mobilization for 5-HT2B Receptors

This protocol assesses the functional activity of rauwolscine analogs at Gᵩ-coupled 5-HT2B receptors by measuring changes in intracellular calcium concentration.

Materials:

  • Cells: HEK293 cells stably expressing the 5-HT2B receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Rauwolscine analogs at various concentrations.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds. Add the test compounds and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the EC₅₀ values for agonists from the dose-response curves of the peak fluorescence change. For antagonists, measure the inhibition of an agonist-induced response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the molecular targets of rauwolscine analogs and the general workflow for their characterization.

G cluster_alpha2 α2-Adrenergic Receptor Signaling Rauwolscine Rauwolscine Analog (Antagonist) alpha2R α2-Adrenergic Receptor Rauwolscine->alpha2R Blocks Gi Gαi/o alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

α2-Adrenergic Receptor Signaling Pathway

G cluster_5ht1a 5-HT1A Receptor Signaling Rauwolscine_agonist Rauwolscine Analog (Partial Agonist) HT1AR 5-HT1A Receptor Rauwolscine_agonist->HT1AR Activates Gi_1a Gαi/o HT1AR->Gi_1a Activates AC_1a Adenylyl Cyclase Gi_1a->AC_1a Inhibits GIRK GIRK Channel Gi_1a->GIRK Activates (via Gβγ) cAMP_1a cAMP AC_1a->cAMP_1a Converts ATP to K_ion K+ Efflux GIRK->K_ion Increases

5-HT1A Receptor Signaling Pathway

G cluster_5ht2b 5-HT2B Receptor Signaling Rauwolscine_antagonist Rauwolscine Analog (Antagonist) HT2BR 5-HT2B Receptor Rauwolscine_antagonist->HT2BR Blocks Gq Gαq/11 HT2BR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca

5-HT2B Receptor Signaling Pathway

G cluster_workflow Drug Discovery & Characterization Workflow synthesis Synthesis of Rauwolscine Analogs binding Receptor Binding Assays (Determine Affinity) synthesis->binding functional Functional Assays (Determine Efficacy & Potency) binding->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

General Drug Discovery Workflow

References

Methodological & Application

Application Notes and Protocols: Rauwolscine 4-aminophenylcarboxamide as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine 4-aminophenylcarboxamide (rau-AMPC) is a potent and selective derivative of the α2-adrenergic receptor antagonist, rauwolscine. This synthetic molecular probe has been developed for the localization, structural characterization, and biochemical investigation of α2-adrenergic receptors. Its design incorporates a reactive phenyl moiety, allowing for radioiodination and further chemical modification, making it a versatile tool in receptor pharmacology and drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as molecular probes for α2-adrenergic receptors.

Data Presentation

Table 1: Pharmacological Profile of Rauwolscine and its Derivative
CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Rauwolscineα2A-Adrenergic3.5
α2B-Adrenergic0.37
α2C-Adrenergic0.13
α2D-Adrenergic63.6
5-HT Receptor14-40
This compound (rau-AMPC)α2-Adrenergic (rat kidney)Kd = 2.3 ± 0.2
125I-rau-AMPCα2-Adrenergic (rat kidney)Kd = 0.78 ± 0.16

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs), primarily initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).

alpha2_signaling Ligand Norepinephrine/ Epinephrine Receptor α2-Adrenergic Receptor Ligand->Receptor G_protein Gi Protein (αβγ) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP synthesis ATP ATP PKA_inactive Inactive PKA PKA_active Active PKA PKA_inactive->PKA_active activates Downstream Downstream Cellular Response PKA_active->Downstream

Caption: Alpha-2 adrenergic receptor signaling cascade.

Experimental Workflow for Molecular Probe Validation

The validation of a novel molecular probe like this compound involves a multi-step process to characterize its binding properties and specificity.

probe_validation_workflow cluster_synthesis Probe Synthesis & Preparation cluster_binding Binding Assays cluster_functional Functional Characterization Synthesis Synthesis of This compound Radioiodination Radioiodination to yield 125I-rau-AMPC Synthesis->Radioiodination Photolabile_derivatization Conversion to 125I-rau-AZPC Synthesis->Photolabile_derivatization Saturation Saturation Binding Assay (Determine Kd and Bmax) Radioiodination->Saturation Competition Competition Binding Assay (Determine Ki and selectivity) Radioiodination->Competition Photolabeling Photolabeling of Target Receptor Photolabile_derivatization->Photolabeling Functional_assay Functional Assays (e.g., cAMP inhibition) Saturation->Functional_assay Competition->Functional_assay

Caption: Workflow for validating a new molecular probe.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route from rauwolscine.

Materials:

  • Rauwolscine

  • Reagents for ester hydrolysis (e.g., LiOH)

  • Coupling agents for amide bond formation (e.g., EDC/HOBt)

  • 4-aminobenzylamine

  • Appropriate solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Hydrolysis of the methyl ester: Dissolve rauwolscine in a suitable solvent and treat with a base (e.g., LiOH) to hydrolyze the methyl ester to the corresponding carboxylic acid. Monitor the reaction by TLC.

  • Purification: Upon completion, neutralize the reaction and extract the carboxylic acid derivative. Purify the product using column chromatography.

  • Amide Coupling: Activate the carboxylic acid using a coupling agent like EDC in the presence of HOBt in an anhydrous solvent like DMF.

  • Addition of amine: Add 4-aminobenzylamine to the reaction mixture and stir at room temperature until the reaction is complete (monitor by TLC).

  • Final Purification: Work up the reaction and purify the final product, this compound, by column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR and mass spectrometry.

Protocol 2: Radioligand Binding Assay with 125I-rau-AMPC

This protocol is for determining the binding affinity (Kd) and receptor density (Bmax) of α2-adrenergic receptors using 125I-rau-AMPC.

Materials:

  • Cell membranes expressing α2-adrenergic receptors

  • 125I-rau-AMPC

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding competitor (e.g., 10 µM phentolamine)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express α2-adrenergic receptors. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the binding reactions in triplicate.

    • Total Binding: Add a fixed amount of membrane protein (e.g., 20-50 µg), varying concentrations of 125I-rau-AMPC (e.g., 0.1-10 nM), and binding buffer to a final volume of 250 µL.

    • Non-specific Binding: In a parallel set of wells, add the same components as for total binding, plus a high concentration of a non-specific competitor (e.g., 10 µM phentolamine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of 125I-rau-AMPC.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 3: Photolabeling of α2-Adrenergic Receptors with 125I-rau-AZPC

This protocol describes a general procedure for the photoaffinity labeling of α2-adrenergic receptors using the photolabile derivative of rau-AMPC, 17α-hydroxy-20α-yohimban-16β-(N-4-azido-3-[125I]iodophenyl) carboxamide (125I-rau-AZPC).

Materials:

  • Partially purified α2-adrenergic receptor preparation

  • 125I-rau-AZPC

  • Binding buffer

  • Adrenergic agonists and antagonists for competition (e.g., epinephrine, yohimbine)

  • UV lamp (e.g., 365 nm)

  • SDS-PAGE reagents and equipment

  • Autoradiography supplies

Procedure:

  • Incubation: Incubate the receptor preparation with 125I-rau-AZPC in the dark at room temperature for 60 minutes to allow for binding. For competition experiments, pre-incubate the receptors with competing ligands before adding the photoprobe.

  • Photolysis: Expose the samples to UV light for a predetermined time (e.g., 5-15 minutes) on ice to activate the arylazide group and induce covalent cross-linking to the receptor.

  • Quenching: Quench the reaction by adding a scavenger (e.g., dithiothreitol).

  • SDS-PAGE: Solubilize the samples in SDS-PAGE sample buffer and separate the proteins by electrophoresis.

  • Autoradiography: Dry the gel and expose it to X-ray film to visualize the radiolabeled protein bands. The molecular weight of the labeled band corresponding to the α2-adrenergic receptor can then be determined. The specificity of labeling can be confirmed by the inhibition of the radiolabeled band in the presence of competing adrenergic ligands.

Application Notes and Protocols for Radiolabeling Rauwolscine 4-aminophenylcarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine, an alkaloid closely related to yohimbine, is a potent and selective antagonist of the α2-adrenergic receptor. Its derivatives are valuable tools in the study of this receptor system, which is implicated in a variety of physiological processes and pathological conditions. Radiolabeled rauwolscine derivatives, in particular, serve as high-affinity probes for receptor binding assays, autoradiography, and in vivo imaging studies.

This document provides a detailed protocol for the synthesis of the precursor, Rauwolscine 4-aminophenylcarboxamide (rau-AMPC), and its subsequent radioiodination with Iodine-125 (¹²⁵I) to produce [¹²⁵I]iodo-rau-AMPC. This radioligand has been shown to bind with high affinity to α2-adrenergic receptors.[1]

Signaling Pathway of α2-Adrenergic Receptors

α2-Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. Upon agonist binding, the receptor activates an associated inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular responses, including neurotransmitter release, smooth muscle contraction, and platelet aggregation. Rauwolscine and its derivatives act as antagonists, blocking this signaling pathway by preventing agonist binding to the receptor.

alpha2_adrenergic_signaling cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor gi_protein Gi Protein (αβγ) receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds rauwolscine Rauwolscine Derivative (Antagonist) rauwolscine->receptor Blocks atp ATP atp->adenylyl_cyclase cellular_response Inhibition of Cellular Response camp->cellular_response Mediates precursor_synthesis_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification rauwolscine Rauwolscine HCl hydrolysis KOH, Reflux rauwolscine->hydrolysis rau_acid Rauwolscine Carboxylic Acid hydrolysis->rau_acid activation EDC, NHS in DMF rau_acid->activation coupling Add 4-Phenylenediamine activation->coupling workup Extraction & Washing coupling->workup chromatography Silica Gel Chromatography workup->chromatography product This compound chromatography->product radiolabeling_workflow cluster_reaction Step 1: Radioiodination Reaction cluster_hplc Step 2: HPLC Purification cluster_qc Step 3: Quality Control reagents Precursor + Na¹²⁵I + Buffer initiation Add Chloramine-T reagents->initiation quenching Add Sodium Metabisulfite initiation->quenching injection Inject Reaction Mixture quenching->injection separation C18 Column Acetonitrile/Water Gradient injection->separation collection Collect Radioactive Peak separation->collection purity Radiochemical Purity (HPLC) collection->purity yield Radiochemical Yield collection->yield activity Specific Activity collection->activity

References

Application Notes and Protocols for the Use of Rauwolscine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols and data for the use of Rauwolscine in receptor binding assays. Rauwolscine, also known as isoyohimbine and α-yohimbine, is a potent and selective antagonist of α2-adrenergic receptors.[1][2][3][4] It also exhibits affinity for serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1][2][5] This pharmacological profile makes Rauwolscine a valuable tool for researchers studying adrenergic and serotonergic neurotransmission.

The radiolabeled form, [3H]Rauwolscine, is widely used as a radioligand in binding assays to characterize α2-adrenergic and 5-HT2B receptors.[1][3][5] This document will detail the necessary protocols for conducting these assays, present key binding data, and illustrate the relevant signaling pathways.

Disclaimer: The following information pertains to Rauwolscine. No public data was readily available for a compound specifically named "Rauwolscine 4-aminophenylcarboxamide." It is possible that this is a novel or less-studied derivative of Rauwolscine.

Data Presentation: Receptor Binding Profile of Rauwolscine

The following tables summarize the quantitative data for Rauwolscine's binding affinity at various neurotransmitter receptors.

Table 1: Binding Affinity of Rauwolscine at α2-Adrenergic Receptors

SpeciesTissue/Cell LineRadioligandParameterValue (nM)Reference
HumanPlatelet Membranes[3H]RauwolscineKd0.98[1]
BovineCerebral Cortex[3H]RauwolscineKd2.5[3]
RatBrain Membranes[3H]RauwolscineKi12[1]
MouseBrain Membranes[3H]RauwolscineKd2.33 - 3.03[1]
RabbitBrain Membranes[3H]RauwolscineKd2.33 - 3.03[1]
DogBrain Membranes[3H]RauwolscineKd2.33 - 3.03[1]

Table 2: Binding Affinity of Rauwolscine at Serotonin (5-HT) Receptors

Receptor SubtypeSpeciesTissue/Cell LineRadioligandParameterValue (nM)Reference
5-HT1AHumanFrontal Cortex[3H]RauwolscineKD40 +/- 0.9[6]
5-HT1AHumanCHO Cells[3H]8-OH-DPATKi158 +/- 69[7]
5-HT2BHumanAV12 Cells[3H]5-HTKi14.3 +/- 1.2[1][5]
5-HT2BRatStomach Fundus[3H]5-HTKi35.8 +/- 3.8[5]
5-HT2BHumanAV12 Cells[3H]RauwolscineKd3.75 +/- 0.23[5]

Table 3: Functional Activity of Rauwolscine at 5-HT1A Receptors

Receptor SubtypeSpeciesTissue/Cell LineAssayParameterValue (µM)Reference
5-HT1AHumanCHO CellsAdenylyl Cyclase InhibitionIC501.5 +/- 0.2[7]
5-HT1AHumanBrain MembranesAdenylyl Cyclase InhibitionIC501.3[1]

Experimental Protocols

Protocol 1: α2-Adrenergic Receptor Binding Assay Using [3H]Rauwolscine

This protocol describes a competitive binding assay to determine the affinity of a test compound for the α2-adrenergic receptor using [3H]Rauwolscine as the radioligand.

Materials:

  • Membrane Preparation: A membrane preparation from a tissue or cell line expressing α2-adrenergic receptors (e.g., bovine cerebral cortex, human platelets).

  • [3H]Rauwolscine: Specific activity of 70-90 Ci/mmol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Phentolamine or another suitable α-adrenergic antagonist.

  • Test Compound: A range of concentrations of the compound to be tested.

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer (for total binding).

    • 50 µL of 10 µM Phentolamine (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

  • Add 50 µL of [3H]Rauwolscine to each well to a final concentration of 1-3 nM.

  • Add 100 µL of the membrane preparation (containing 50-200 µg of protein) to each well.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]Rauwolscine and Kd is its dissociation constant.

Protocol 2: 5-HT2B Receptor Binding Assay Using [3H]Rauwolscine

This protocol outlines a saturation binding assay to determine the density (Bmax) and affinity (Kd) of 5-HT2B receptors using [3H]Rauwolscine.

Materials:

  • Membrane Preparation: A membrane preparation from a cell line expressing the human 5-HT2B receptor (e.g., AV12 cells).

  • [3H]Rauwolscine: Specific activity of 70-90 Ci/mmol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • α2-Adrenergic Receptor Blocker: Efaroxan (1 µM) to block binding to any endogenous α2-adrenergic receptors.[5]

  • Non-specific Binding Control: 10 µM Serotonin (5-HT).

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Assay Setup: Prepare a series of tubes or a 96-well plate. For each concentration of [3H]Rauwolscine, prepare tubes for total and non-specific binding.

  • Add 50 µL of Assay Buffer containing 1 µM Efaroxan to all wells.

  • To the non-specific binding wells, add 50 µL of 10 µM 5-HT. To the total binding wells, add 50 µL of Assay Buffer.

  • Add 50 µL of varying concentrations of [3H]Rauwolscine (e.g., 0.1 to 20 nM) to the respective wells.

  • Add 100 µL of the membrane preparation (containing 20-50 µg of protein) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[5]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold Assay Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate specific binding for each concentration of [3H]Rauwolscine. Perform a non-linear regression analysis of the specific binding data to determine the Kd and Bmax values.

Visualizations

Signaling Pathways and Experimental Workflow

G α2-Adrenergic Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron / Target Cell Norepinephrine Norepinephrine NE NE Norepinephrine->NE α2-AR α2-Adrenergic Receptor NE->α2-AR G_protein Gi/o α2-AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Downstream_Effects Inhibition of Neurotransmitter Release ↓ cAMP, Ca2+ channel inhibition cAMP->Downstream_Effects leads to Rauwolscine Rauwolscine Rauwolscine->α2-AR antagonizes

Caption: α2-Adrenergic Receptor Signaling Pathway.

G 5-HT1A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin Serotonin 5-HT 5-HT Serotonin->5-HT 5-HT1A_R 5-HT1A Receptor 5-HT->5-HT1A_R G_protein Gi/o 5-HT1A_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Downstream_Effects Neuronal Inhibition Hyperpolarization cAMP->Downstream_Effects leads to Rauwolscine Rauwolscine Rauwolscine->5-HT1A_R partial agonist

Caption: 5-HT1A Receptor Signaling Pathway.

G Competitive Receptor Binding Assay Workflow Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Assay_Setup Set up Assay Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Assay_Setup Add_Radioligand Add [3H]Rauwolscine Assay_Setup->Add_Radioligand Add_Membranes Add Membrane Preparation Add_Radioligand->Add_Membranes Incubate Incubate Add_Membranes->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Competitive Receptor Binding Assay Workflow.

References

Application Notes and Protocols: Rauwolscine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rauwolscine, also known as α-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid found in the bark of the Pausinystalia yohimbe tree and plants of the Rauvolfia genus.[1][2] It is a diastereoisomer of yohimbine and has gained significant attention in neuroscience research primarily for its potent and selective antagonism of α2-adrenergic receptors.[1] This activity increases the synaptic release of norepinephrine, making rauwolscine a valuable tool for studying the central and peripheral nervous systems.[2] Beyond its primary target, rauwolscine also interacts with various serotonin (5-HT) receptor subtypes, further broadening its research applications.[1][3][4]

These notes provide an overview of the applications of rauwolscine and its derivatives in neuroscience, along with quantitative data and detailed experimental protocols for its use.

Core Applications in Neuroscience

  • Probing the α2-Adrenergic System: As a selective antagonist, rauwolscine is instrumental in characterizing the physiological and behavioral roles of α2-adrenoceptor subtypes (α2A, α2B, α2C, α2D). Tritiated rauwolscine ([3H]rauwolscine) is widely used as a radioligand in receptor binding assays to quantify and characterize these receptors in brain tissue and other cell preparations.[5][6]

  • Models of Anxiety and Depression: By blocking presynaptic α2-autoreceptors, rauwolscine increases noradrenergic neurotransmission, a key mechanism implicated in mood regulation. While its anxiogenic potential is considered lower than its isomer yohimbine, it is used to study the neurobiological underpinnings of anxiety and stress responses.[7] Its effects on serotonin receptors also make it relevant for investigating depressive disorders.[4]

  • Appetite and Metabolic Regulation: Rauwolscine has been shown to reduce food intake in animal models, including genetically obese mice.[8] This makes it a useful pharmacological tool for exploring the central pathways that control feeding behavior and energy expenditure, particularly those modulated by the noradrenergic system.[8]

  • Cognitive Function and Arousal: The stimulant effects of rauwolscine on the central nervous system are linked to its ability to increase norepinephrine levels, a neurotransmitter crucial for attention, vigilance, and arousal.[1] Researchers use rauwolscine to investigate how modulation of the adrenergic system impacts cognitive processes.

Data Presentation: Receptor Binding Affinities

The following tables summarize the binding affinities (Ki and KD values) of rauwolscine for its primary molecular targets. Lower values indicate higher binding affinity.

Table 1: Rauwolscine Binding Affinity (Ki) for α2-Adrenergic Receptor Subtypes

Receptor SubtypeKi Value (nM)Source
α2A-Adrenergic3.5
α2B-Adrenergic0.37
α2C-Adrenergic0.13
α2D-Adrenergic63.6

Table 2: Rauwolscine Binding Affinity (KD) and Bmax for Various Tissues

RadioligandTissueReceptor TargetKD Value (nM)Bmax (fmol/mg protein)Source
[3H]RauwolscineBovine Cerebral Cortexα2-Adrenergic2.5160[5]
[3H]RauwolscineHuman Frontal Cortex5-HT1A4.0 ± 0.9230 ± 16 (without GTP)[3]
[3H]RauwolscineHuman Kidneyα2-Adrenergic0.98-[9]
[3H]RauwolscineRat Kidneyα2-Adrenergic2.33-[9]

Experimental Protocols

Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for α2-adrenergic receptors using [3H]rauwolscine.

Materials:

  • Brain tissue homogenate (e.g., from bovine cerebral cortex)[5]

  • [3H]Rauwolscine (specific activity ~70-90 Ci/mmol)

  • Test compound (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Phentolamine (for non-specific binding determination)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for a final volume of 250 µL:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]rauwolscine (to a final concentration of ~2-3 nM), and 150 µL of membrane suspension.

    • Non-specific Binding: Add 50 µL of phentolamine (to a final concentration of 10 µM), 50 µL of [3H]rauwolscine, and 150 µL of membrane suspension.

    • Competition Binding: Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [3H]rauwolscine, and 150 µL of membrane suspension.

  • Incubation: Incubate the reactions at room temperature (25°C) for 45-60 minutes to reach equilibrium.[9]

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total and competition binding CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vivo Administration in Rodent Models

This protocol outlines the intraperitoneal (IP) administration of rauwolscine in mice for behavioral studies.[8]

Materials:

  • Rauwolscine hydrochloride

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Mice (e.g., C57BL/6 or genetically obese ob/ob mice)[8]

  • 1 mL syringes with 25-27 gauge needles

  • Animal scale

Methodology:

  • Compound Preparation: Dissolve rauwolscine hydrochloride in sterile saline to the desired stock concentration. Ensure the solution is clear and fully dissolved. The final injection volume should typically be 5-10 mL/kg of body weight.

  • Dosing: The effective dose range in animal models is typically 0.5-4.0 mg/kg.[2] The exact dose should be determined based on the specific research question and pilot studies.

  • Animal Handling and Injection:

    • Weigh the mouse accurately to calculate the precise injection volume.

    • Restrain the mouse securely. For an IP injection, position the animal with its head tilted downwards.[10]

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[11]

    • Insert the needle at a shallow angle (15-20 degrees) into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.

    • Slowly inject the calculated volume of the rauwolscine solution.

    • Withdraw the needle and return the mouse to its home cage.

  • Post-Injection Monitoring: Observe the animal for any adverse reactions. Behavioral testing can commence after an appropriate absorption period (e.g., 20-30 minutes post-injection), which should be optimized for the specific experiment.

Visualizations: Pathways and Workflows

rauwolscine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential a2_receptor α2-Adrenergic Autoreceptor Synaptic_NE Synaptic NE NE_release->Synaptic_NE post_receptor Postsynaptic Adrenergic Receptor response Neuronal Response post_receptor->response Rauwolscine Rauwolscine Rauwolscine->a2_receptor Antagonizes/ Blocks Synaptic_NE->a2_receptor Negative Feedback Synaptic_NE->post_receptor

Caption: Rauwolscine blocks presynaptic α2-autoreceptors, inhibiting negative feedback and increasing norepinephrine release.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Rodent Models B Prepare Rauwolscine Solution (e.g., 1 mg/kg) A->B C Randomize Animals (Treatment vs. Vehicle) B->C D Administer Rauwolscine/Vehicle (e.g., IP injection) C->D E Wait for Drug Absorption (20-30 min) D->E F Conduct Behavioral Assay (e.g., Open Field, Forced Swim Test) E->F G Record and Quantify Behavioral Data F->G H Statistical Analysis (e.g., t-test, ANOVA) G->H I Interpret Results and Draw Conclusions H->I

Caption: A typical experimental workflow for an in vivo study using rauwolscine in rodent models.

logical_relationship cluster_mechanism Primary Mechanism of Action cluster_apps Neuroscience Research Applications A Rauwolscine Derivative B α2-Adrenergic Receptor Antagonism A->B C Increased Norepinephrine Release B->C D Study of Mood & Anxiety C->D Leads to E Investigation of Appetite Control C->E Leads to F Modulation of Cognition & Arousal C->F Leads to G Characterization of Adrenergic System C->G Leads to

References

Application Notes and Protocols for High-Throughput Screening with Rauwolscine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine, also known as α-yohimbine, is a potent and selective antagonist of α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes.[1] As such, rauwolscine and its analogs are valuable pharmacological tools and potential therapeutic agents. High-throughput screening (HTS) of rauwolscine analog libraries is a critical step in identifying novel compounds with improved potency, selectivity, and pharmacokinetic profiles for drug discovery and development.

These application notes provide a comprehensive overview of the methodologies and protocols required for the successful implementation of HTS campaigns targeting α2-adrenergic receptors with rauwolscine analogs. The protocols are designed to be adaptable to various laboratory settings and instrumentation.

Data Presentation: Quantitative Analysis of Rauwolscine and Related Compounds

The following table summarizes the binding affinities (Ki) of rauwolscine and other relevant compounds for different α2-adrenergic receptor subtypes. This data is essential for understanding the structure-activity relationship (SAR) and for selecting appropriate screening concentrations.

CompoundReceptor SubtypeSpeciesKi (nM)Assay Type
Rauwolscine α2AHuman3.5Radioligand Binding
α2BHuman0.37Radioligand Binding
α2CHuman0.13Radioligand Binding
α2DHuman63.6Radioligand Binding
α2AMouse~60Radioligand Binding
Yohimbine α2AHuman~15Radioligand Binding
α2AMouse~225Radioligand Binding
RS-79948-197 α2AHuman~2Radioligand Binding
α2AMouse~140Radioligand Binding
Prazosin α2Rat33.2[2]Radioligand Binding
α2Mouse39.5[2]Radioligand Binding
α2Dog261[2]Radioligand Binding
α2Human570[2]Radioligand Binding
α2Rabbit595[2]Radioligand Binding

Experimental Protocols

High-Throughput Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay using [3H]-rauwolscine to determine the binding affinity of test compounds for α2-adrenergic receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the desired α2-adrenergic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • [3H]-Rauwolscine: Radiolabeled rauwolscine (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Rauwolscine analogs dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: Phentolamine or another high-affinity, unlabeled α2-adrenergic antagonist.

  • 96- or 384-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Resuspend the membranes in assay buffer to a final concentration of 10-20 µg of protein per well. The optimal concentration should be determined empirically.

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to all wells.

    • Add 2 µL of test compound at various concentrations (typically a 10-point serial dilution) to the appropriate wells. For control wells, add 2 µL of vehicle (e.g., DMSO).

    • For non-specific binding (NSB) wells, add a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).

    • For total binding wells, add vehicle.

  • Radioligand Addition:

    • Prepare a solution of [3H]-rauwolscine in assay buffer at a concentration equal to its Kd for the target receptor (typically 1-5 nM).

    • Add 25 µL of the [3H]-rauwolscine solution to all wells.

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of the wells through glass fiber filter mats using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats completely.

    • Add scintillation fluid to each filter spot.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]-rauwolscine).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-rauwolscine and Kd is its dissociation constant.

High-Throughput Functional cAMP Assay

This protocol describes a functional assay to measure the ability of rauwolscine analogs to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of α2-adrenergic receptor activation.[3] This example utilizes a competitive immunoassay format, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™.

Materials:

  • Cells: A cell line stably expressing the desired α2-adrenergic receptor subtype (e.g., CHO-K1 or HEK293).

  • Cell Culture Medium.

  • Stimulation Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Agonist: A known α2-adrenergic receptor agonist (e.g., UK 14,304 or clonidine).

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • Test Compounds: Rauwolscine analogs dissolved in an appropriate solvent (e.g., DMSO).

  • cAMP Assay Kit: A commercial HTRF® or AlphaScreen™ cAMP assay kit.

  • 384-well, low-volume, white microplates.

  • Plate reader capable of measuring HTRF® or AlphaScreen™ signals.

Protocol:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest the cells and resuspend them in stimulation buffer at a predetermined optimal density (e.g., 1,000-5,000 cells per well).

  • Assay Plate Preparation:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 2 µL of the test compound at various concentrations. For control wells, add vehicle.

  • Agonist and Forskolin Addition:

    • Prepare a solution containing the α2-adrenergic agonist at a concentration that produces ~80% of its maximal effect (EC80) and forskolin at a concentration that elicits a robust cAMP signal (typically 1-10 µM).

    • Add 3 µL of the agonist/forskolin solution to the wells.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions for the cAMP assay kit, add the lysis buffer and detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate).

    • Incubate for the recommended time (typically 60 minutes) at room temperature, protected from light.

  • Signal Reading:

    • Read the plate on a compatible plate reader according to the assay kit's instructions.

  • Data Analysis:

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the signal as a function of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP production.

    • This IC50 value is a measure of the functional potency of the rauwolscine analog as an antagonist.

Mandatory Visualizations

G cluster_workflow HTS Workflow for Rauwolscine Analogs compound_library Rauwolscine Analog Library primary_screen Primary Screen (e.g., Competitive Binding Assay) compound_library->primary_screen hit_identification Hit Identification (Potency & Efficacy) primary_screen->hit_identification secondary_screen Secondary Screen (e.g., Functional cAMP Assay) hit_identification->secondary_screen sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screen->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: High-throughput screening workflow for rauwolscine analogs.

G cluster_pathway α2-Adrenergic Receptor Signaling Pathway agonist Agonist (e.g., Norepinephrine) receptor α2-Adrenergic Receptor agonist->receptor Activates g_protein Gi/o Protein receptor->g_protein Activates rauwolscine Rauwolscine Analog (Antagonist) rauwolscine->receptor Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase cellular_response Decreased Cellular Response camp->cellular_response

Caption: α2-Adrenergic receptor signaling pathway and the mechanism of rauwolscine analogs.

References

Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The α2-adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and cardiovascular function.[1] They are activated by endogenous catecholamines like norepinephrine and epinephrine.[2] There are three distinct subtypes: α2A, α2B, and α2C, each with unique tissue distribution and physiological roles.[1][2] α2-ARs are coupled to inhibitory G proteins (Gi), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Presynaptically, they act as autoreceptors, inhibiting the release of norepinephrine in a negative feedback loop.[5] Due to their significant roles in blood pressure regulation, sedation, analgesia, and various central nervous system functions, α2-ARs are important therapeutic targets.[2][6] The development of selective antagonists for these receptors is a key area of research for conditions like depression, neuropathic pain, and hypertension.

This document provides a comprehensive guide for the experimental design and execution of studies focused on characterizing α2-adrenergic receptor antagonists. It includes detailed protocols for fundamental in vitro assays and guidance on data interpretation and presentation.

α2-Adrenergic Receptor Signaling Pathway

Activation of α2-ARs by an agonist like norepinephrine initiates a signaling cascade through the Gi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, which reduces the conversion of ATP to the second messenger cAMP. This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent downstream cellular effects. α2-AR antagonists block the initial binding of the agonist, thereby preventing this entire signaling cascade.[3][7]

alpha2_signaling_pathway cluster_membrane Cell Membrane Receptor α2-Adrenergic Receptor G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Agonist Norepinephrine (Agonist) Agonist->Receptor Activates Antagonist α2-AR Antagonist Antagonist->Receptor Blocks ATP ATP ATP->AC PKA PKA Activity (decreased) cAMP->PKA Leads to Response Cellular Response PKA->Response Regulates

Caption: Gi-coupled signaling pathway of the α2-adrenergic receptor.

Experimental Design and Workflow

A typical workflow for screening and characterizing novel α2-AR antagonists follows a hierarchical approach. It begins with high-throughput primary screening to identify compounds that bind to the receptor, followed by secondary functional assays to confirm their antagonistic activity and determine their potency. Promising candidates are then further profiled for subtype selectivity and eventually advance to in vivo studies.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Primary Primary Screen: Receptor Binding Assay (Determine Affinity, Ki) Hits Identify Hits (High Affinity) Primary->Hits Secondary Secondary Screen: Functional Assays (cAMP, GTPγS) (Determine Potency, IC50) Hits->Secondary Test Hits Potent Confirm Antagonism & Potency Secondary->Potent Selectivity Selectivity Profiling (α2A, α2B, α2C Subtypes) Potent->Selectivity Profile Leads InVivo In Vivo Models (e.g., Blood Pressure, Sedation Reversal) Selectivity->InVivo Lead Lead Candidate InVivo->Lead

Caption: Hierarchical workflow for α2-AR antagonist drug discovery.

Data Presentation: Pharmacological Properties of α2-AR Antagonists

Quantitative data from binding and functional assays are crucial for comparing the pharmacological profiles of different antagonists. The binding affinity (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors, while the functional potency (IC50) is the concentration that produces 50% inhibition of an agonist-induced response.

Table 1: Binding Affinities (Ki, nM) of Common α2-AR Antagonists

Compound α2A-AR α2B-AR α2C-AR Notes
Yohimbine 1.9 15.6 4.8 Relatively selective α2 antagonist.[8][9]
Atipamezole 0.5 1.8 1.2 Potent and selective α2 antagonist.[8][10]
Idazoxan 1.5 3.0 2.5 Also binds to non-adrenergic imidazoline sites.[8]
BRL 44408 2.0 110 110 Selective for the α2A subtype.[8][9]
Imiloxan 160 15 200 Selective for the α2B subtype.[9][10]
JP-1302 1600 1000 11 Selective for the α2C subtype.[9][10]

| Mirtazapine | 21 | 16 | 29 | Antidepressant with α2 antagonist activity.[8][9] |

Data compiled from multiple sources and represent approximate values. Actual values can vary based on experimental conditions.[8]

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol determines the affinity (Ki) of a test antagonist by measuring its ability to compete with a known radiolabeled ligand for binding to the α2-AR.

Objective: To determine the binding affinity (Ki) of a test compound for a specific α2-AR subtype.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human α2A, α2B, or α2C adrenergic receptor.

  • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (a high-affinity α2-AR antagonist).

  • Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).

  • Test Compounds: Serial dilutions of the antagonist to be tested.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Assay Preparation: Prepare serial dilutions of the test antagonist in binding buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Binding Buffer, 25 µL Radioligand, 50 µL Cell Membranes.

    • Non-specific Binding (NSB): 25 µL Non-specific Ligand (10 µM Phentolamine), 25 µL Radioligand, 50 µL Cell Membranes.

    • Competition Binding: 25 µL Test Compound (at various concentrations), 25 µL Radioligand (at a concentration near its Kd, e.g., 1-2 nM [³H]-Rauwolscine), 50 µL Cell Membranes (5-20 µg protein).

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.[11]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-mediated inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of an α2-AR antagonist.

Materials:

  • Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the desired α2-AR subtype.

  • Agonist: A known α2-AR agonist (e.g., Clonidine, Dexmedetomidine).

  • Test Compounds: Serial dilutions of the antagonist to be tested.

  • Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[13][14]

  • Forskolin: (Optional) Used to pre-stimulate adenylyl cyclase and enhance the inhibitory signal from Gi activation.

  • cAMP Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other commercially available kits.

Methodology:

  • Cell Plating: Seed cells in a 96- or 384-well plate and grow to 80-90% confluency.[15]

  • Antagonist Pre-incubation: Wash the cells with stimulation buffer. Add serial dilutions of the test antagonist to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the α2-AR agonist at a concentration that gives a submaximal response (e.g., EC80) to all wells except the basal control. If using forskolin, it is added concurrently with the agonist. Incubate for 15-30 minutes at 37°C.[15]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[16]

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Normalize the data, setting the response with agonist alone as 0% inhibition and the basal cAMP level (no agonist) as 100% inhibition.

    • Plot the percent inhibition against the log concentration of the antagonist.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay directly measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist. Antagonists will block this effect.

Objective: To assess the ability of an antagonist to prevent agonist-induced G protein activation.

Materials:

  • Cell Membranes: Membranes from cells expressing the α2-AR.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • Agonist: A known α2-AR agonist (e.g., UK 14,304).

  • Test Compounds: Serial dilutions of the antagonist.

  • GDP: Guanosine diphosphate, to ensure binding is dependent on agonist stimulation.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration System and Scintillation Counter.

Methodology:

  • Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg), GDP (e.g., 10 µM), and serial dilutions of the test antagonist. Pre-incubate for 15-20 minutes on ice.[17][18]

  • Agonist Addition: Add the α2-AR agonist at its EC80-EC90 concentration.

  • Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).[19]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[19]

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Define basal binding (no agonist) and stimulated binding (agonist alone).

    • Calculate the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the antagonist.

    • Plot the percent inhibition against the log concentration of the antagonist and determine the IC50 value using non-linear regression.

References

Application Notes and Protocols for the Synthesis of Rauwolscine Carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of rauwolscine carboxamides, a class of compounds with significant potential as molecular probes for α2-adrenergic receptors. The methodologies described are based on established synthetic routes, including classical amide bond formation and multicomponent reactions, offering flexibility and efficiency in generating diverse derivatives for drug discovery and pharmacological research.

Introduction

Rauwoulscine, a diastereoisomer of yohimbine, is a potent and selective antagonist of α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release, blood pressure, and other physiological processes. The structural modification of rauwolscine, particularly at its carboxyl group, allows for the introduction of various functionalities to probe receptor structure and function. The synthesis of rauwolscine carboxamides provides a valuable platform for developing novel ligands with tailored pharmacological profiles.

Synthesis Techniques

Two primary approaches for the synthesis of rauwolscine carboxamides are highlighted: conventional amide coupling and the Ugi four-component reaction (Ugi-4CR).

1. Conventional Amide Coupling: This well-established method involves the activation of the carboxylic acid moiety of a rauwolscine precursor, followed by reaction with a primary or secondary amine.

2. Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules in a single step.[2] It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. This approach offers significant advantages in terms of efficiency and diversity generation for creating libraries of rauwolscine carboxamide derivatives.[3]

Experimental Protocols

Protocol 1: Synthesis of Rauwolscine 4-Aminophenyl Carboxamide (Conventional Amide Coupling)

This protocol is adapted from the work of Lanier et al. (1987) and describes the synthesis of a key arylamine derivative of rauwolscine.[1]

Materials:

  • Rauwolscine hydrochloride

  • 4-Nitroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Palladium on carbon (10%)

  • Methanol

  • Hydrazine hydrate (optional for reduction)

Procedure:

Step 1: Formation of Rauwolscine N-(4-nitrophenyl)carboxamide

  • To a solution of rauwolscine hydrochloride (1 equivalent) in a mixture of DMF and DCM (1:1) at 0 °C, add EDC (1.5 equivalents) and NHS (1.2 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add 4-nitroaniline (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford rauwolscine N-(4-nitrophenyl)carboxamide.

Step 2: Reduction of the Nitro Group to Form Rauwolscine 4-Aminophenyl Carboxamide

  • Dissolve the rauwolscine N-(4-nitrophenyl)carboxamide (1 equivalent) in methanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

  • Alternatively, the reduction can be carried out using hydrazine hydrate in the presence of a catalyst like palladium on carbon or Raney nickel.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield rauwolscine 4-aminophenyl carboxamide.

Protocol 2: General Procedure for the Synthesis of Rauwolscine Carboxamides via the Ugi Four-Component Reaction

This protocol provides a general framework for the synthesis of a library of rauwolscine carboxamide derivatives using the Ugi-4CR.

Materials:

  • Rauwolscine (as the amine component)

  • A variety of aldehydes

  • A variety of isocyanides

  • A variety of carboxylic acids

  • Methanol or other suitable polar aprotic solvent (e.g., DMF)

Procedure:

  • In a reaction vial, combine rauwolscine (1 equivalent), an aldehyde (1.1 equivalents), and a carboxylic acid (1.1 equivalents) in methanol.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add an isocyanide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. The reaction is typically exothermic and proceeds to completion within this timeframe.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or preparative HPLC to isolate the desired rauwolscine carboxamide derivative.

Data Presentation

Table 1: Biological Activity of Rauwolscine and its Carboxamide Derivatives at Adrenergic Receptors

CompoundReceptor SubtypeBinding Affinity (Kd, nM)IC50 (µM)Reference
Rauwolscineα2-Adrenergic2.3 ± 0.2-[1]
Rauwolscine 4-aminophenyl carboxamideα2-Adrenergic2.3 ± 0.2-[1]
125I-rau-AMPCα2-Adrenergic0.78 ± 0.16-[1]
Rauwolscine5-HT1AKi = 158 ± 691.5 ± 0.2[4]
Yohimbine5-HT1AKi = 690 ± 2234.6 ± 1.0[4]

Note: More extensive quantitative data on the yields and biological activities of a wider range of rauwolscine carboxamides is needed for a comprehensive structure-activity relationship (SAR) analysis.

Mandatory Visualizations

Signaling Pathway of α2-Adrenergic Receptor Antagonism by Rauwolscine Carboxamides

alpha2_signaling receptor α2-Adrenergic Receptor g_protein Gi/o Protein (αβγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (decreased) ac->camp Converts rauwolscine Rauwolscine Carboxamide (Antagonist) rauwolscine->receptor Blocks norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) (inactive) camp->pka Activates cellular_response Inhibition of Downstream Cellular Response pka->cellular_response Phosphorylates Targets

Caption: α2-Adrenergic Receptor Signaling Pathway Antagonism.

Experimental Workflow for the Synthesis and Evaluation of Rauwolscine Carboxamides

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Assays start Start: Select Synthesis Route amide_coupling Conventional Amide Coupling (Protocol 1) start->amide_coupling ugi_reaction Ugi Four-Component Reaction (Protocol 2) start->ugi_reaction purification Purification (Column Chromatography / HPLC) amide_coupling->purification ugi_reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization biological_eval Biological Evaluation characterization->biological_eval binding_assay Receptor Binding Assays (Kd / Ki determination) biological_eval->binding_assay functional_assay Functional Assays (e.g., cAMP inhibition) biological_eval->functional_assay data_analysis Data Analysis & SAR binding_assay->data_analysis functional_assay->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: Workflow for Rauwolscine Carboxamide Synthesis and Evaluation.

References

Application Notes and Protocols for In-Vivo Imaging with Labeled Rauwolscine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of labeled rauwolscine derivatives in in-vivo imaging studies. Rauwolscine, a potent and selective antagonist of α2-adrenergic receptors, serves as a valuable tool for investigating the distribution, density, and function of these receptors in living organisms. This document covers both radiolabeled and fluorescently labeled derivatives, offering insights into their synthesis, application, and data analysis.

Introduction to Rauwolscine and α2-Adrenergic Receptors

Rauwolscine, also known as α-yohimbine, is a diastereomer of yohimbine and a selective antagonist for α2-adrenergic receptors (α2-ARs).[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release from sympathetic nerves and within the central nervous system.[2] There are three main subtypes of α2-ARs: α2A, α2B, and α2C, all of which are involved in various physiological processes, including blood pressure regulation, sedation, and analgesia.[2][3] In-vivo imaging with labeled rauwolscine derivatives allows for the non-invasive study of these receptors, providing valuable information for drug development and understanding disease pathophysiology.

Alpha-2 Adrenergic Receptor Signaling Pathway

Upon binding of an agonist, the α2-adrenergic receptor couples to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which ultimately modulates the function of various downstream effectors, such as ion channels and other signaling proteins.

alpha2_signaling Agonist Agonist (e.g., Norepinephrine) a2AR α2-Adrenergic Receptor Agonist->a2AR Binds to Rauwolscine Rauwolscine (Antagonist) Rauwolscine->a2AR Blocks Gi Gi Protein (αβγ) a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates Targets Leading to pet_workflow Start Start Synthesis Radiosynthesis of [¹¹C]Yohimbine Start->Synthesis AnimalPrep Animal Preparation (Anesthesia, Catheterization) Synthesis->AnimalPrep Injection Intravenous Injection of Radiotracer AnimalPrep->Injection PETScan Dynamic PET Scan (90 min) Injection->PETScan BloodSampling Arterial Blood Sampling PETScan->BloodSampling Reconstruction Image Reconstruction PETScan->Reconstruction KineticModeling Kinetic Modeling (VT, BPND) BloodSampling->KineticModeling ROI Region of Interest Analysis Reconstruction->ROI ROI->KineticModeling End End KineticModeling->End logical_relationships Rauwolscine Rauwolscine Radiolabeled Radiolabeled Derivatives Rauwolscine->Radiolabeled Fluorescent Fluorescent Derivatives Rauwolscine->Fluorescent H3 [³H]Rauwolscine Radiolabeled->H3 C11 [¹¹C]Yohimbine Radiolabeled->C11 BODIPY BODIPY-Rauwolscine (Hypothetical) Fluorescent->BODIPY NIR NIR-Rauwolscine (Hypothetical) Fluorescent->NIR Autoradiography Autoradiography H3->Autoradiography Application PET PET Imaging C11->PET Application Microscopy In-Vivo Microscopy BODIPY->Microscopy Potential Application WholeBody Whole-Body Imaging NIR->WholeBody Potential Application

References

Application Notes and Protocols: Flow Cytometry Applications of Fluorescent Rauwolscine Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine, a potent and selective antagonist of α2-adrenergic receptors, is a valuable tool in pharmacological research and drug development.[1][2] The development of fluorescently labeled rauwolscine probes would enable researchers to directly visualize and quantify α2-adrenergic receptor expression and ligand binding on a single-cell basis using flow cytometry. This powerful technique offers significant advantages over traditional radioligand binding assays by providing high-throughput, multiparametric data on heterogeneous cell populations.[3]

These application notes provide a comprehensive overview of the potential uses of fluorescent rauwolscine probes in flow cytometry, including detailed protocols for receptor binding assays and an exploration of the underlying signaling pathways. While the direct synthesis and application of a fluorescent rauwolscine probe for flow cytometry is not yet widely documented in peer-reviewed literature, the following protocols are based on established methodologies for similar fluorescent ligand-binding assays and provide a strong foundation for the development and validation of such an application.

Signaling Pathway

Rauwolscine exerts its effects by blocking the α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[4] Upon binding of endogenous agonists like norepinephrine and epinephrine, the α2-adrenergic receptor activates the Gi protein. The α subunit of Gi then dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating various downstream cellular processes. By antagonizing this receptor, rauwolscine prevents the inhibition of adenylyl cyclase, leading to maintained or increased cAMP levels and subsequent downstream effects.

Rauwolscine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine/ Epinephrine a2AR α2-Adrenergic Receptor Agonist->a2AR Binds & Activates Rauwolscine Fluorescent Rauwolscine Rauwolscine->a2AR Binds & Blocks Gi Gi-protein a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response

Caption: α2-Adrenergic Receptor Signaling Pathway and Rauwolscine Inhibition.

Applications in Flow Cytometry

The use of fluorescent rauwolscine probes in flow cytometry can be applied to several key research areas:

  • Receptor Quantification and Cell Sorting: Determine the percentage of cells expressing α2-adrenergic receptors within a heterogeneous population and isolate these populations for further study using fluorescence-activated cell sorting (FACS).

  • Competitive Binding Assays: Characterize the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace the fluorescent rauwolscine probe. This is crucial for screening and characterizing novel drug candidates.

  • Pharmacological Studies: Investigate the regulation of α2-adrenergic receptor expression under various physiological or pathological conditions.

  • Drug Discovery: High-throughput screening of compound libraries to identify novel α2-adrenergic receptor antagonists.

Experimental Protocols

The following are detailed protocols for performing direct and competitive binding assays using a hypothetical fluorescent rauwolscine probe.

Direct Saturation Binding Assay

This protocol aims to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the fluorescent rauwolscine probe.

Workflow Diagram:

Direct_Binding_Workflow A Cell Preparation (e.g., cell line expressing α2-AR) B Incubate cells with increasing concentrations of Fluorescent Rauwolscine Probe A->B C Incubate a parallel set of cells with probe + excess unlabeled rauwolscine (for non-specific binding) A->C D Wash cells to remove unbound probe B->D C->D E Resuspend cells in assay buffer D->E F Acquire data on a flow cytometer E->F G Analyze data to determine Kd and Bmax F->G

Caption: Workflow for a direct saturation binding assay.

Methodology:

  • Cell Preparation:

    • Harvest cells expressing the α2-adrenergic receptor (e.g., transfected cell lines or primary cells).

    • Wash the cells twice with ice-cold Assay Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

    • Resuspend the cells in Assay Buffer to a final concentration of 1 x 10^6 cells/mL.

  • Incubation:

    • Prepare serial dilutions of the fluorescent rauwolscine probe in Assay Buffer.

    • For total binding, add 50 µL of each probe concentration to tubes containing 50 µL of the cell suspension.

    • For non-specific binding, prepare a parallel set of tubes containing the fluorescent probe dilutions and an excess of unlabeled rauwolscine (e.g., 1000-fold higher concentration than the highest probe concentration). Then add 50 µL of the cell suspension.

    • Incubate the tubes for 60 minutes at 4°C in the dark to reach equilibrium.

  • Washing:

    • After incubation, add 1 mL of ice-cold Assay Buffer to each tube.

    • Centrifuge the tubes at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Repeat the wash step twice.

  • Data Acquisition:

    • Resuspend the cell pellets in 500 µL of Assay Buffer.

    • Acquire the fluorescence data on a flow cytometer, ensuring the appropriate laser and filter set for the specific fluorophore is used. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) for each sample.

    • Calculate specific binding by subtracting the MFI of the non-specific binding samples from the MFI of the total binding samples.

    • Plot the specific binding (MFI) against the concentration of the fluorescent rauwolscine probe.

    • Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with the fluorescent rauwolscine probe for binding to the α2-adrenergic receptor.

Workflow Diagram:

Competitive_Binding_Workflow A Cell Preparation (as in direct binding assay) B Incubate cells with a fixed concentration of Fluorescent Rauwolscine Probe (at or near its Kd) and increasing concentrations of the unlabeled competitor compound A->B C Incubate control tubes with probe only (maximum binding) and probe + excess unlabeled rauwolscine (non-specific binding) A->C D Wash cells to remove unbound ligands B->D C->D E Resuspend cells in assay buffer D->E F Acquire data on a flow cytometer E->F G Analyze data to determine the IC50 and calculate the Ki F->G

Caption: Workflow for a competitive binding assay.

Methodology:

  • Cell Preparation:

    • Prepare cells as described in the direct saturation binding assay protocol.

  • Incubation:

    • Prepare serial dilutions of the unlabeled competitor compound in Assay Buffer.

    • In a set of tubes, add 50 µL of each competitor dilution.

    • Add a fixed concentration of the fluorescent rauwolscine probe (ideally at its Kd concentration) to each tube.

    • Add 50 µL of the cell suspension to each tube.

    • Include control tubes for maximum binding (cells + fluorescent probe only) and non-specific binding (cells + fluorescent probe + excess unlabeled rauwolscine).

    • Incubate the tubes for 60 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells as described in the direct saturation binding assay protocol.

  • Data Acquisition:

    • Resuspend the cells and acquire data on a flow cytometer as previously described.

  • Data Analysis:

    • Determine the MFI for each sample.

    • Normalize the data by setting the maximum binding to 100% and the non-specific binding to 0%.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its equilibrium dissociation constant.

Data Presentation

Quantitative data from these assays should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Binding Affinities of a Fluorescent Rauwolscine Probe

Cell Lineα2-Adrenergic Receptor SubtypeKd (nM)Bmax (MFI)
HEK293-α2Aα2A5.28500
CHO-K1-α2Bα2B3.812300
PC12 (endogenous)Mixed7.14500

Table 2: Hypothetical Ki Values of Unlabeled Competitors

Competitor CompoundTarget ReceptorIC50 (nM)Ki (nM)
Rauwolscineα2-Adrenergic8.54.1
Yohimbineα2-Adrenergic15.27.3
PhentolaminePan-α-Adrenergic25.812.4
Compound XUnknown150.372.3

Conclusion

The development and application of fluorescent rauwolscine probes for flow cytometry represent a significant advancement for the study of α2-adrenergic receptors. These tools, in conjunction with the detailed protocols provided, will enable researchers to perform high-throughput, quantitative analyses of receptor binding and pharmacology in diverse cell populations. This will undoubtedly accelerate drug discovery efforts and deepen our understanding of the physiological and pathological roles of the α2-adrenergic system.

References

Troubleshooting & Optimization

Technical Support Center: Rauwolscine Probe Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing rauwolscine probes in their experiments.

Troubleshooting Guides

High non-specific binding is a common challenge in rauwolscine binding assays, which can obscure true results and lead to misinterpretation of data. The following guide addresses the most common issues.

Problem: High Background Signal or Non-Specific Binding

High background can be caused by a variety of factors, from the probe itself to the assay conditions. Here are some common causes and solutions:

  • Inappropriate Blocking Agents: The choice of blocking agent is critical to prevent the probe from binding to non-target sites on the membrane or plate.

    • Solution: Use a protein-based blocker such as Bovine Serum Albumin (BSA) or casein. The optimal concentration and incubation time for the blocking agent should be determined empirically for each specific assay.

  • Suboptimal Probe Concentration: Using a concentration of the rauwolscine probe that is too high can lead to increased non-specific binding.

    • Solution: Titrate the rauwolscine probe to determine the optimal concentration that provides a good signal-to-noise ratio. Ideally, the concentration should be at or below the dissociation constant (Kd) for the target receptor.

  • Insufficient Washing: Inadequate washing steps can leave unbound probe behind, contributing to high background.

    • Solution: Optimize the number and duration of wash steps. Using a mild detergent, such as Tween-20, in the wash buffer can help to reduce non-specific interactions by disrupting weak binding.[1]

  • Hydrophobic Interactions: Rauwolscine, like many small molecules, can exhibit hydrophobic interactions with plasticware and other surfaces, leading to non-specific binding.

    • Solution: Including a non-ionic surfactant like Tween-20 in the assay buffer can help to mitigate these interactions. Pre-coating plates with a blocking agent is also crucial.

Problem: Off-Target Binding

Rauwolscine is known to bind to other receptors besides its primary target, the alpha-2 adrenergic receptors. This can lead to misleading results if not properly controlled.

  • Known Off-Targets: Rauwolscine has been shown to bind with relatively high affinity to certain serotonin receptors, particularly 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2B receptors.[2][3][4][5]

    • Solution 1: Use of Selective Blockers: If you are studying a tissue or cell line known to express these off-target receptors, consider including a selective antagonist for the potential off-target receptor in your assay to block this binding. For example, the alpha-2 adrenergic ligand efaroxan has been used to block [3H]rauwolscine binding to the alpha-2 adrenergic receptor while having minimal effect on its binding to the 5-HT2B receptor.[6]

    • Solution 2: Competition Assays: Perform competition binding assays with known selective ligands for the alpha-2 adrenergic receptor and the potential off-target receptors. This will help to confirm the identity of the receptor your rauwolscine probe is binding to.

    • Solution 3: Defining Non-Specific Binding: In some cases, defining non-specific binding with a high concentration of a specific alpha-2 adrenergic agonist like epinephrine can help to isolate the specific binding of rauwolscine to the alpha-2 adrenoceptors and exclude binding to other sites.[7]

Problem: Inconsistent or Non-Reproducible Results

Variability in your results can stem from a number of sources in your experimental protocol.

  • Inconsistent Reagent Preparation: Batch-to-batch variability in your reagents can introduce significant error.

    • Solution: Prepare large batches of buffers and other reagents and aliquot them for single use to ensure consistency across experiments.

  • Variable Incubation Times and Temperatures: Binding kinetics are sensitive to both time and temperature.

    • Solution: Ensure that incubation times and temperatures are precisely controlled for all samples in an experiment.

  • Membrane Preparation and Quality: The quality and consistency of your cell membrane preparations are critical for reproducible results.

    • Solution: Standardize your membrane preparation protocol. After preparation, membranes can be stored at -80°C in single-use aliquots to minimize freeze-thaw cycles.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical Kd of rauwolscine for alpha-2 adrenergic receptors?

The reported Kd for [3H]rauwolscine binding to alpha-2 adrenergic receptors varies depending on the tissue and experimental conditions, but it is generally in the low nanomolar range. For example, a Kd of 4.8 ± 1.3 nM has been reported in human cerebral cortex and 1.53 ± 0.71 nM in canine saphenous vein.[2][9]

Q2: What are the known off-target binding sites for rauwolscine?

Rauwolscine has been shown to bind to several serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2B, with Ki values in the nanomolar range.[2][4][5] This is a critical consideration when interpreting binding data, especially in tissues with high expression of these receptors.

Q3: How can I determine the optimal concentration of my rauwolscine probe?

You should perform a saturation binding experiment. This involves incubating a fixed amount of your receptor preparation with increasing concentrations of the radiolabeled rauwolscine probe. The specific binding will plateau at higher concentrations, and from this data, you can calculate the Kd (a measure of affinity) and Bmax (the total number of receptors). The ideal probe concentration for competitive binding assays is typically at or below the Kd value.

Q4: What should I use to define non-specific binding in my assay?

Non-specific binding is typically determined by adding a high concentration (usually 100- to 1000-fold higher than the Kd of the competing ligand) of an unlabeled ligand that is highly specific for the receptor of interest. For alpha-2 adrenergic receptors, unlabeled rauwolscine or another potent alpha-2 antagonist like yohimbine is commonly used. Alternatively, a specific agonist like epinephrine can be used.[7]

Q5: My signal-to-noise ratio is very low. What can I do?

A low signal-to-noise ratio can be due to either low specific binding or high non-specific binding. To increase specific binding, you can try increasing the amount of receptor (membrane protein) in your assay. To decrease non-specific binding, refer to the troubleshooting guide above, focusing on optimizing blocking, washing, and probe concentration.

Quantitative Data Summary

The following tables summarize key binding parameters for rauwolscine to its primary target and known off-targets.

Table 1: Rauwolscine Binding Affinity (Kd/Ki) for Alpha-2 Adrenergic Receptors

Receptor SubtypeTissue/Cell LineSpeciesKd/Ki (nM)Reference
α2Cerebral CortexBovine2.5[10]
α2Cerebral CortexHuman4.8 ± 1.3[2]
α2Saphenous VeinCanine1.53 ± 0.71[9]
α2A--3.5
α2B--0.37
α2C--0.13
α2D--63.6

Table 2: Rauwolscine Binding Affinity (Ki) for Off-Target Serotonin Receptors

Receptor SubtypeAssay ConditionsSpeciesKi (nM)Reference
5-HT1A[3H]8-OH-DPAT competitionHuman158 ± 69[4]
5-HT1A[3H]rauwolscine bindingHuman13 ± 2.7 (Kd)[2]
5-HT2B[3H]5-HT competitionHuman14.3 ± 1.2
5-HT (general)--14-40

Table 3: Receptor Density (Bmax) for [3H]Rauwolscine Binding Sites

Tissue/Cell LineSpeciesBmax (fmol/mg protein)Reference
Cerebral CortexBovine160[10]
Cerebral CortexHuman79 ± 26 (α2) / 147 ± 11.4 (5-HT1A)[2]
Saphenous VeinCanine125.2 ± 43.1[9]
MyometriumHuman (preterm)Not specified[1]
MyometriumRat (day 21 pregnancy)Not specified[1]
AV12 Cells (expressing 5-HT2B)Human783 ± 10[6]

Experimental Protocols

Detailed Methodology for a [3H]Rauwolscine Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental system.

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

    • Store membrane aliquots at -80°C.[8]

  • Binding Assay:

    • Perform the assay in a 96-well plate.

    • Total Binding: To each well, add assay buffer, a specific concentration of [3H]rauwolscine, and your membrane preparation.

    • Non-Specific Binding: To a separate set of wells, add assay buffer, [3H]rauwolscine, a high concentration of an unlabeled competitor (e.g., 10 µM yohimbine or unlabeled rauwolscine), and your membrane preparation.

    • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For saturation binding experiments, plot specific binding against the concentration of [3H]rauwolscine to determine Kd and Bmax.

    • For competition binding experiments, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50, from which the Ki can be calculated.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rauw_Probe Rauwolscine Probe Alpha2_AR Alpha-2 Adrenergic Receptor Rauw_Probe->Alpha2_AR Binding G_protein Gi/o Protein Alpha2_AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced Response Cellular Response (e.g., inhibition of neurotransmitter release) cAMP->Response Leads to

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental_Workflow start Start mem_prep Membrane Preparation (Homogenization & Centrifugation) start->mem_prep quant Protein Quantification mem_prep->quant setup Assay Setup in 96-well Plate quant->setup total_binding Total Binding Wells: Membranes + [3H]Rauwolscine setup->total_binding nsb Non-Specific Binding Wells: Membranes + [3H]Rauwolscine + Excess Unlabeled Ligand setup->nsb incubation Incubation (e.g., 60 min at RT) total_binding->incubation nsb->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Specific Binding = Total - NSB) counting->analysis end End analysis->end Troubleshooting_Tree cluster_solutions cluster_off_target_solutions start High Non-Specific Binding? check_blocking Optimize Blocking Agent (e.g., BSA, Casein) start->check_blocking Yes titrate_probe Titrate Rauwolscine Probe (use at or below Kd) check_blocking->titrate_probe optimize_wash Optimize Wash Steps (number, duration, buffer) titrate_probe->optimize_wash check_off_target Potential Off-Target Binding? optimize_wash->check_off_target use_blocker Use Selective Blocker for Off-Target Receptor check_off_target->use_blocker Yes competition_assay Perform Competition Assay with Selective Ligands use_blocker->competition_assay redefine_nsb Redefine NSB with Specific Agonist competition_assay->redefine_nsb

References

Technical Support Center: Method Refinement for Rauwolscine Analog Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of rauwolscine and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final rauwolscine analog product has a low yield after extraction and initial purification. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in natural product purification. Several factors could be contributing:

  • Incomplete Extraction: The initial extraction from the source material may be inefficient. Ensure the solvent system is appropriate for the polarity of your analog. For many indole alkaloids, a sequence involving both acidic and basic conditions with organic solvents can improve extraction efficiency.[1][2][3]

  • Precipitation Losses: Rauwolscine and its analogs are often purified by pH-dependent precipitation.[1][3][4] If the pH is not precisely controlled or the solution is not cooled sufficiently, a significant amount of the product may remain in the solution.

  • Multiple Purification Steps: Each purification step, especially column chromatography, can lead to product loss.[1] If purity allows, consider minimizing the number of chromatographic steps.

  • Degradation: Rauwolscine analogs can be sensitive to pH, temperature, and light.[5][6] Prolonged exposure to harsh conditions during the purification process can lead to degradation of the target compound.

Troubleshooting Tips:

  • Optimize your extraction solvent and consider sequential extractions.

  • Carefully monitor and adjust the pH during precipitation steps. Ensure adequate cooling time (e.g., 15-20°C) to maximize crystal formation.[1]

  • Evaluate the necessity of each purification step. Sometimes a well-optimized precipitation or recrystallization can achieve the desired purity without the need for chromatography.[1]

  • Work expeditiously and protect your sample from light and extreme temperatures.

Q2: My purified rauwolscine analog is discolored (e.g., yellowish or brownish). How can I remove these color impurities?

A2: Color impurities are common in extractions from natural sources.

  • Activated Charcoal Treatment: A widely used method is to treat a solution of your partially purified compound with activated charcoal.[1][3][7] The charcoal adsorbs many colored impurities.

  • Recrystallization: Recrystallization from a suitable solvent system can also effectively remove colored impurities, as they may remain in the mother liquor.

Q3: HPLC analysis shows that my purified sample contains diastereomers of the target rauwolscine analog. How can I separate them?

A3: Rauwolscine has multiple chiral centers, and its analogs will likely have diastereomers which can be difficult to separate.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating stereoisomers.[8][9] You will need to use a chiral stationary phase (CSP) column. The choice of the column and mobile phase is critical and will require method development. Polysaccharide-derived CSPs are often effective for this class of compounds.[8]

  • Fractional Crystallization: Sometimes, diastereomers can be separated by fractional crystallization. This involves carefully selecting a solvent system where one diastereomer is less soluble than the other, allowing it to crystallize out of the solution preferentially. This method often requires significant optimization.

Q4: I am having trouble dissolving my rauwolscine analog for purification or analysis. What solvents are recommended?

A4: The solubility of rauwolscine and its analogs can be challenging.

  • Organic Solvents: Rauwolscine hydrochloride is soluble in DMSO (approx. 2-7 mg/ml) and dimethylformamide (approx. 0.1 mg/ml).[10][11] The free base form is generally more soluble in less polar organic solvents like chloroform and ethyl acetate.[12]

  • Aqueous Buffers: Rauwolscine hydrochloride is sparingly soluble in aqueous buffers.[10] To achieve better solubility, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[10] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[10]

  • pH Adjustment: As rauwolscine is an alkaloid, its solubility is highly dependent on pH. The free base is more soluble in organic solvents, while the salt form (e.g., hydrochloride) is more soluble in acidic aqueous solutions. This property is exploited during acid-base extraction and purification.[1][2]

Data Presentation

Table 1: Solubility of Rauwolscine Hydrochloride

SolventApproximate SolubilityReference
DMSO2-7 mg/ml[10][11]
Dimethylformamide0.1 mg/ml[10]
1:1 DMSO:PBS (pH 7.2)0.5 mg/ml[10]
WaterSparingly soluble[10]

Table 2: Key Parameters for pH-Mediated Purification of Rauwolscine

StepParameterTypical ValuePurposeReference
AlkalizationpH9.0 - 9.5Precipitate the free base from aqueous solution[1][3]
AcidificationpH2.0 - 2.5Precipitate the hydrochloride salt from organic solvent[1][3][7]
Cooling TemperatureTemperature15 - 20°CMaximize precipitation of the salt[1][3]

Experimental Protocols

Protocol 1: General Method for Purification of Rauwolscine Analogs via pH Modulation

This protocol describes a general method for purifying rauwolscine from a crude extract, which can be adapted for its analogs. This method avoids column chromatography.[1][3]

  • Preparation of the Free Base:

    • Dissolve the crude extract containing the rauwolscine analog in water (approximately 5 times the dry weight of the extract).

    • Adjust the pH of the solution to 9.0-9.5 by adding an alkali solution (e.g., ammonium hydroxide or sodium hydroxide). This will precipitate the alkaloid free base.[1][7]

    • Cool the mixture to encourage complete precipitation.

    • Collect the precipitate by filtration and wash it with water.

    • Dry the collected solid (the partially purified free base) at 60-70°C for 1-2 hours.[1]

  • Removal of Color Impurities:

    • Dissolve the partially purified free base in a suitable polar organic solvent such as methanol or ethanol (approximately 10-25 times the weight of the solid).[1][7]

    • Add activated charcoal to the solution to decolorize it.

    • Stir the mixture and then filter to remove the charcoal.

  • Formation and Precipitation of the Hydrochloride Salt:

    • Take the clear, colorless filtrate from the previous step.

    • Acidify the solution to a pH of 2.0-2.5 by adding hydrochloric acid.[1][7]

    • Cool the acidified solution to 15-20°C for 3-4 hours to maximize the precipitation of the rauwolscine analog hydrochloride salt.[1][7]

    • Collect the crystalline product by filtration.

    • Wash the collected crystals with a small amount of cold solvent (e.g., methanol).

    • Dry the final product under reduced pressure to obtain the purified rauwolscine analog hydrochloride. Purity of >90% can often be achieved with this method.[1][4]

Visualizations

Purification_Workflow Figure 1: General Purification Workflow for Rauwolscine Analogs cluster_extraction Step 1: Extraction & Base Precipitation cluster_decolorization Step 2: Decolorization cluster_precipitation Step 3: Salt Precipitation Crude_Extract Crude Extract in Water Adjust_pH_9_5 Adjust to pH 9.0-9.5 (e.g., NH4OH) Crude_Extract->Adjust_pH_9_5 Precipitate Precipitate Free Base Adjust_pH_9_5->Precipitate Filter_Dry Filter & Dry Precipitate->Filter_Dry Dissolve_Solvent Dissolve in Polar Solvent (e.g., Methanol) Filter_Dry->Dissolve_Solvent Partially Purified Base Charcoal Add Activated Charcoal Dissolve_Solvent->Charcoal Filter_Charcoal Filter Charcoal->Filter_Charcoal Acidify Acidify to pH 2.0-2.5 (HCl) Filter_Charcoal->Acidify Clear Filtrate Cool Cool to 15-20°C Acidify->Cool Final_Precipitate Precipitate HCl Salt Cool->Final_Precipitate Final_Filter_Dry Filter & Dry Final_Precipitate->Final_Filter_Dry Purified_Product Purified_Product Final_Filter_Dry->Purified_Product Purified Rauwolscine Analog HCl Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Extraction Was initial extraction efficient? Start->Check_Extraction Check_Precipitation Was precipitation complete? Start->Check_Precipitation Check_Steps Too many purification steps? Start->Check_Steps Check_Degradation Potential for degradation? Start->Check_Degradation Sol_Extraction Optimize solvent system Perform sequential extractions Check_Extraction->Sol_Extraction No Sol_Precipitation Verify pH with calibrated meter Ensure sufficient cooling time/temp Check_Precipitation->Sol_Precipitation No Sol_Steps Combine or eliminate steps Optimize precipitation to avoid chromatography Check_Steps->Sol_Steps Yes Sol_Degradation Protect from light Minimize heating time and temperature Check_Degradation->Sol_Degradation Yes

References

Addressing solubility issues of rauwolscine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with rauwolscine and its derivatives.

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of rauwolscine derivatives in a question-and-answer format.

Q1: My rauwolscine hydrochloride is not dissolving in my aqueous buffer.

A1: Rauwolscine hydrochloride is sparingly soluble in aqueous buffers.[1] For maximum solubility, it is recommended to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock solution with the aqueous buffer of your choice.[1]

Q2: I've dissolved rauwolscine in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What can I do?

A2: This is a common issue when diluting a highly concentrated organic stock solution into an aqueous medium where the compound has lower solubility. Here are some steps to troubleshoot this:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of the rauwolscine derivative in your aqueous medium.

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Use a co-solvent system: Prepare your final aqueous solution with a small percentage of the organic solvent. For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a rauwolscine hydrochloride solubility of approximately 0.5 mg/ml.[1][2]

  • Adjust the pH: The solubility of alkaloids can be pH-dependent.[3] Experiment with slight adjustments to the pH of your aqueous buffer, if your experimental parameters allow, to find a range where the derivative is more soluble.

Q3: My solution appears cloudy or has visible particles after preparation. How can I confirm if the compound is fully dissolved?

A3: Visual inspection can be misleading. To confirm dissolution:

  • Centrifugation: Spin the solution at a high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, the compound is not fully dissolved.

  • Filtration: Filter the solution through a 0.22 µm syringe filter. If there is significant resistance or visible residue on the filter, it indicates undissolved particles.

  • Microscopy: A quick check under a microscope can reveal the presence of undissolved crystals.

  • Quantification: Measure the concentration of the supernatant or filtrate using a validated analytical method like HPTLC or HPLC to determine the actual amount of dissolved compound.[4][5]

Frequently Asked Questions (FAQs)

General Solubility

Q: What are the recommended solvents for rauwolscine hydrochloride? A: Rauwolscine hydrochloride is soluble in organic solvents such as DMSO and dimethyl formamide (DMF).[1][2] It is sparingly soluble in aqueous solutions.[1] Heating and sonication can aid dissolution in some solvents like water.[6][7]

Q: Is there a difference in solubility between rauwolscine and its hydrochloride salt form? A: Yes. While the biological activity of the molecule remains the same, the salt form can have different physical properties, including solubility, compared to the free form.[6] The hydrochloride salt is generally used to improve aqueous solubility, although it remains limited.

Data & Protocols

Q: What is the reported solubility of rauwolscine in common solvents? A: The solubility can vary between batches and suppliers. The following table summarizes reported solubility data for rauwolscine hydrochloride.

SolventReported SolubilityNotes
DMSO ~2 - 13.75 mg/mLHeating is recommended for higher concentrations.[1][2][6][8]
Dimethyl Formamide (DMF) ~0.1 mg/mL[1][2]
Water ~2.24 mg/mL or 5 mMRequires ultrasonic treatment and warming.[6][7]
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mLA co-solvent system to maintain solubility in a buffered solution.[1][2]

Q: How should I prepare a stock solution of rauwolscine hydrochloride? A: Please refer to the detailed experimental protocol below for preparing a stock solution in an organic solvent. It is crucial to use fresh, high-purity solvents. For instance, moisture-absorbing DMSO can reduce the solubility of rauwolscine hydrochloride.[8]

Stability & Storage

Q: How should I store my rauwolscine solutions? A: For long-term storage, stock solutions in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C.[6][8] It is not recommended to store aqueous solutions for more than one day due to potential instability and precipitation.[1] Both rauwolscine and its stereoisomer yohimbine are susceptible to degradation under certain pH, temperature, and light conditions.[4]

Advanced Strategies

Q: My rauwolscine derivative is particularly insoluble. What advanced formulation strategies can I explore? A: For challenging compounds, several advanced techniques can significantly enhance solubility and bioavailability. These are particularly relevant for in vivo studies and drug development.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix in a solid state.[9][10] This can convert the drug to an amorphous form, reduce particle size, and increase wetting properties, thereby enhancing the dissolution rate.[9][11] Carriers like PEGs, PVP, and cyclodextrins are commonly used.[9][11]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble drug molecules.[12][13][14] This complexation effectively increases the aqueous solubility of the guest molecule.[15][16] 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) is a common derivative used for this purpose due to its high water solubility and low toxicity.[12]

  • Nanoparticle Formation: Reducing the particle size of the drug to the nanoscale dramatically increases the surface area-to-volume ratio, which can lead to a significant improvement in dissolution rates according to the Noyes-Whitney equation.[17][18][19] Techniques include high-pressure homogenization and wet milling.[17]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be employed. These formulations form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[17][18][20]

Experimental Protocols

Protocol 1: Preparation of a Rauwolscine Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of rauwolscine hydrochloride powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied if necessary.[6][21]

  • Verification: Ensure the solution is clear and free of any visible particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7][8]

Protocol 2: General Method for Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[22][23]

  • Preparation: Add an excess amount of the rauwolscine derivative to a known volume of the test solvent (e.g., PBS pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[22][24]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples at high speed to pellet any remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPTLC, HPLC, UV-Vis spectrophotometry).[5][22]

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve solvent Have you tried a recommended organic solvent (e.g., DMSO)? start->solvent use_dmso Action: Dissolve in DMSO first solvent->use_dmso No precipitate Does it precipitate upon dilution into aqueous buffer? solvent->precipitate Yes use_dmso->precipitate success Success: Compound is dissolved precipitate->success No troubleshoot_precip Troubleshoot Precipitation precipitate->troubleshoot_precip Yes lower_conc Action: Lower final concentration troubleshoot_precip->lower_conc cosolvent Action: Use a co-solvent system (e.g., DMSO/PBS) troubleshoot_precip->cosolvent advanced Action: Consider advanced formulation (Cyclodextrin, Solid Dispersion) troubleshoot_precip->advanced lower_conc->success cosolvent->success advanced->success

Caption: Troubleshooting workflow for rauwolscine solubility.

G Experimental Workflow for Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Aqueous Working Solution Preparation weigh 1. Weigh Rauwolscine HCl powder add_dmso 2. Add anhydrous DMSO to target concentration weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve store_stock 4. Aliquot and store at -20°C / -80°C dissolve->store_stock dilute 6. Slowly add stock solution to buffer while vortexing store_stock->dilute prep_buffer 5. Prepare aqueous buffer prep_buffer->dilute use_immediately 7. Use solution immediately for experiment dilute->use_immediately

Caption: Workflow for preparing rauwolscine solutions.

G Rauwolscine Signaling Pathways cluster_alpha2 α2-Adrenergic Receptor Pathway cluster_5ht Serotonin Receptor Pathway Rauwolscine Rauwolscine a2_receptor α2-Adrenergic Receptor Rauwolscine->a2_receptor Antagonist r_5ht1a 5-HT1A Receptor Rauwolscine->r_5ht1a Partial Agonist r_5ht2b 5-HT2B Receptor Rauwolscine->r_5ht2b Antagonist gi_protein Gi Protein a2_receptor->gi_protein norepi Norepinephrine Release a2_receptor->norepi Inhibits (Negative Feedback) ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts ATP to ac_inhibit Inhibition of Adenylyl Cyclase r_5ht1a->ac_inhibit

Caption: Rauwolscine's primary signaling pathways.

References

Technical Support Center: Rauwolscine 4-aminophenylcarboxamide (R-4AP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rauwolscine 4-aminophenylcarboxamide (R-4AP), a novel derivative of Rauwolscine. The information provided is based on the known pharmacology of the parent compound, Rauwolscine, a potent α2-adrenergic receptor antagonist, and general principles for minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (R-4AP)?

A1: The parent compound, Rauwolscine, is a well-characterized antagonist of α2-adrenergic receptors.[1][2] R-4AP is designed to be a highly selective antagonist for the α2-adrenergic receptor subtypes. Its primary mechanism of action is to block the presynaptic α2-adrenergic autoreceptors, which leads to an increase in the release of norepinephrine from nerve terminals.[2]

Q2: What are the known off-target receptors for the parent compound, Rauwolscine, and potentially for R-4AP?

A2: Rauwolscine has been shown to interact with other receptors, notably serotonin receptors. It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1] While R-4AP is engineered for higher selectivity, it is crucial to experimentally verify its binding profile against these and other potential off-targets.

Q3: How can I assess the selectivity of my R-4AP batch?

A3: A comprehensive selectivity profile should be determined using receptor binding assays against a panel of relevant receptors. This typically includes all α-adrenergic subtypes (α1A, α1B, α1D, α2A, α2B, α2C) and key serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B). Functional assays should also be performed to confirm whether binding translates to receptor activation or inhibition.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based functional assays.

Q: My dose-response curve for R-4AP in a cAMP functional assay is not reproducible. What are the potential causes and solutions?

A: Inconsistent results in cell-based assays are a common issue.[3][4] Here are several factors to consider:

  • Cell Health and Passage Number:

    • Problem: Cells may be unhealthy, have a high passage number leading to genetic drift, or be contaminated with mycoplasma.[4]

    • Solution: Always use cells with a low passage number and regularly test for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment.

  • Reagent Quality and Preparation:

    • Problem: The R-4AP stock solution may have degraded, or there could be issues with the assay buffer or other reagents.

    • Solution: Prepare fresh stock solutions of R-4AP in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Ensure all buffers and reagents are correctly prepared and within their expiration dates.

  • Assay Conditions:

    • Problem: Variations in incubation times, temperature, or cell seeding density can lead to variability.[3]

    • Solution: Standardize all assay parameters. Use a precise method for cell counting and seeding. Ensure consistent incubation times and maintain a stable temperature throughout the experiment.

Issue 2: High background signal in radioligand binding assays.

Q: I am observing high non-specific binding in my competition binding assay with R-4AP. How can I reduce this?

A: High non-specific binding can obscure the specific binding signal. Here are some troubleshooting steps:

  • Choice of Radioligand:

    • Problem: The radioligand may have poor specificity or high lipophilicity, leading to binding to non-receptor components.

    • Solution: If possible, use a radioligand with high affinity and specificity for the target receptor. For α2-adrenergic receptors, [3H]rauwolscine is a common choice.[1]

  • Blocking Agents:

    • Problem: Insufficient blocking of non-specific sites.

    • Solution: Include appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce binding to plasticware and other non-specific sites.[5]

  • Washing Steps:

    • Problem: Inadequate removal of unbound radioligand.

    • Solution: Optimize the number and duration of wash steps with ice-cold buffer to effectively remove unbound radioligand without causing significant dissociation from the receptor.

  • Filter Plate Selection:

    • Problem: The filter material may be contributing to non-specific binding.

    • Solution: Test different types of filter plates (e.g., GF/B, GF/C) to identify one that provides the lowest non-specific binding for your assay system.

Quantitative Data Summary

The following tables present illustrative data for a hypothetical batch of R-4AP, demonstrating a favorable selectivity profile. Researchers should generate their own data for their specific batches and experimental systems.

Table 1: Receptor Binding Affinity (Ki) of R-4AP at Adrenergic and Serotonergic Receptors

Receptor SubtypeKi (nM)
α2A-Adrenergic 0.8
α2B-Adrenergic 1.2
α2C-Adrenergic 1.5
α1A-Adrenergic> 1000
α1B-Adrenergic> 1000
5-HT1A250
5-HT2A480
5-HT2B600

This table illustrates the binding affinity of R-4AP for various receptors. A lower Ki value indicates a higher binding affinity. The data shows high affinity for the target α2-adrenergic receptors and significantly lower affinity for α1-adrenergic and serotonin receptors, indicating good selectivity.

Table 2: Functional Activity (IC50/EC50) of R-4AP

Assay TypeReceptorCell LineFunctional ReadoutPotency (IC50/EC50, nM)
Antagonist Assayα2A-AdrenergicCHO-K1cAMP Inhibition1.5 (IC50)
Agonist Assay5-HT1AHEK293cAMP Inhibition> 10,000 (EC50)

This table summarizes the functional potency of R-4AP. The low IC50 value in the α2A antagonist assay confirms its potent inhibitory activity at the target receptor. The high EC50 value in the 5-HT1A agonist assay indicates a lack of significant functional activity at this off-target receptor at concentrations where it is active at α2A receptors.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of R-4AP for the α2A-adrenergic receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2A-adrenergic receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Mixture (Total Volume: 100 µL):

    • 25 µL of cell membranes (10-20 µg protein).

    • 25 µL of [3H]Rauwolscine (final concentration ~0.5 nM, near its Kd).

    • 25 µL of R-4AP at various concentrations (e.g., 10 pM to 100 µM).

    • For non-specific binding, use a high concentration of a known α2 antagonist (e.g., 10 µM Yohimbine).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of R-4AP. Calculate the IC50 value and then determine the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay (Antagonist Mode)

This protocol is for determining the functional potency (IC50) of R-4AP as an antagonist at the α2A-adrenergic receptor.

  • Cell Seeding: Seed CHO-K1 cells stably expressing the α2A-adrenergic receptor into a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of R-4AP in assay buffer (e.g., HBSS with 1 mM IBMX).

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with various concentrations of R-4AP for 15 minutes at 37°C.

  • Agonist Stimulation: Add a known α2A agonist (e.g., UK 14,304) at a concentration that gives ~80% of the maximal response (EC80) to all wells except the basal control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of R-4AP to generate an inhibition curve and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Agonist Norepinephrine Alpha2_AR α2-Adrenergic Receptor Agonist->Alpha2_AR Binds & Activates G_Protein Gi/o Protein Alpha2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Decreased Signaling R4AP R-4AP (Antagonist) R4AP->Alpha2_AR Blocks Experimental_Workflow A Synthesize & Purify R-4AP Compound B Primary Screening: α2-AR Binding Assay A->B Test Affinity C Secondary Screening: α2-AR Functional Assay (cAMP) B->C Confirm Potency D Selectivity Profiling: Binding to Off-Targets (e.g., α1-AR, 5-HT Receptors) C->D Assess Specificity E Functional Off-Target Assays (e.g., Calcium flux, IP1) D->E Determine Functional Off-Target Effects F In Vivo / Ex Vivo Efficacy & PK/PD Studies E->F Evaluate in Biological Systems G Lead Optimization F->G Refine Compound Properties Troubleshooting_Guide Start Inconsistent Experimental Results Q1 Is the issue in a binding or functional assay? Start->Q1 Binding Binding Assay Issue: High Non-Specific Binding Q1->Binding Binding Functional Functional Assay Issue: Poor Reproducibility Q1->Functional Functional Sol_Binding1 Check Radioligand Specificity & Concentration Binding->Sol_Binding1 Sol_Binding2 Optimize Wash Steps & Blocking Agents Binding->Sol_Binding2 Sol_Binding3 Verify Membrane Quality & Quantity Binding->Sol_Binding3 Sol_Func1 Check Cell Health, Passage #, & Mycoplasma Functional->Sol_Func1 Sol_Func2 Prepare Fresh Reagents & R-4AP Aliquots Functional->Sol_Func2 Sol_Func3 Standardize Assay Conditions (Time, Temp, Density) Functional->Sol_Func3

References

Protocol modifications for enhanced rauwolscine assay sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing rauwolscine assays for enhanced sensitivity.

Troubleshooting Guides

Issue 1: High Background Signal in [3H]-Rauwolscine Competitive Binding Assay

Potential Cause Recommended Solution
Non-specific binding of [3H]-rauwolscine to filter membranes. 1. Pre-soak glass fiber filters (e.g., GF/C) in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding. 2. Consider using a centrifugation-based method to separate bound from free radioligand as an alternative to filtration.[1]
High concentration of radioligand. 1. Use a [3H]-rauwolscine concentration at or below the Kd for the target receptor to minimize non-specific binding.[2] 2. Perform saturation binding experiments to accurately determine the Kd in your specific tissue or cell preparation.
Insufficient washing. 1. Increase the number of washes with ice-cold wash buffer after filtration to remove unbound radioligand more effectively. 2. Ensure the wash buffer composition is appropriate and does not disrupt specific binding.
High protein concentration leading to filter clogging. 1. Optimize the amount of membrane protein per well. Typical ranges are 50-120 µg for tissue and 3-20 µg for cell membranes.[3] 2. Ensure proper homogenization and filtration of the membrane preparation to remove large aggregates.
Binding to non-target sites. Rauwolscine can also bind to 5-HT receptors.[4][5] If you are working with a system that expresses these, consider including a selective antagonist for the non-target receptor to block this interaction.

Issue 2: Low Signal-to-Noise Ratio in HPLC-UV Assay for Rauwolscine

Potential Cause Recommended Solution
Suboptimal mobile phase composition. 1. Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer to achieve optimal peak shape and resolution. 2. Adjust the pH of the aqueous buffer; for amine-containing compounds like rauwolscine, a slightly acidic pH (e.g., using 0.1% trifluoroacetic acid or formic acid) can improve peak shape.
Inadequate wavelength selection. 1. Determine the UV absorbance maximum (λmax) of rauwolscine using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Set the detector to this wavelength for maximum sensitivity.
Poor extraction recovery from the sample matrix. 1. Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) and their volumes. 2. Consider a liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples and potentially higher recovery.
Low concentration of rauwolscine in the sample. 1. Increase the sample volume injected onto the column if possible without causing peak distortion. 2. Concentrate the sample extract before injection by evaporating the solvent under a stream of nitrogen and reconstituting in a smaller volume of mobile phase.[6]

Frequently Asked Questions (FAQs)

1. What is the optimal incubation time and temperature for a [3H]-rauwolscine binding assay?

The optimal conditions can vary between tissues and cell lines. However, a common starting point is a 60-minute incubation at 30°C.[3] Binding equilibrium is typically reached within 45-60 minutes.[7] It is recommended to perform time-course experiments (from 15 to 120 minutes) to determine the optimal incubation time for your specific system.[8]

2. How can I determine the non-specific binding in my [3H]-rauwolscine assay?

Non-specific binding is determined by adding a high concentration of an unlabeled competitor to a set of assay tubes. For rauwolscine, a final concentration of 10 µM phentolamine or unlabeled rauwolscine is often used.[9]

3. What are the key validation parameters for an HPLC method for rauwolscine quantification?

A robust HPLC method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity.[10][11]

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥0.998.[12]

  • LOD & LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]

  • Precision: Expressed as the relative standard deviation (RSD) of replicate measurements, which should typically be <2% for intra-day and inter-day assays.[13]

  • Accuracy: Determined by recovery studies, with results typically expected to be within 98-102%.[13]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

4. Can I use [3H]-yohimbine and [3H]-rauwolscine interchangeably?

While both are alpha-2 adrenoceptor antagonists, [3H]-rauwolscine is often preferred as it may have a higher affinity and a better ratio of specific to non-specific binding.[9]

Experimental Protocols

Protocol 1: Enhanced Sensitivity [3H]-Rauwolscine Competitive Radioligand Binding Assay

This protocol is designed for determining the binding affinity of test compounds for alpha-2 adrenergic receptors.

1. Membrane Preparation:

  • Homogenize frozen tissue or cultured cells in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.
  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[3]
  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:
  • 50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or competing test compound at various concentrations.
  • 50 µL of [3H]-rauwolscine diluted in assay buffer (final concentration at the Kd value, e.g., 2-3 nM).[7]
  • 150 µL of the membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells).[3]
  • The final assay volume is 250 µL.[3]

3. Incubation and Filtration:

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]
  • Rapidly terminate the binding reaction by vacuum filtration through GF/C filters pre-soaked in 0.3% PEI.
  • Wash the filters four times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Dry the filters and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of the competitor.
  • Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: High-Sensitivity HPLC-UV Method for Rauwolscine Quantification

This protocol is a template for quantifying rauwolscine in a biological matrix like plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 40:60 v/v).[12]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.
  • UV Detection: At the λmax of rauwolscine.

3. Method Validation:

  • Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of rauwolscine (e.g., 1-1000 ng/mL).
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess accuracy and precision.
  • Analysis: Analyze the calibration standards, QC samples, and unknown samples using the established HPLC method.
  • Quantification: Determine the concentration of rauwolscine in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

Quantitative Data Summary

Table 1: Binding Affinities of Rauwolscine for Alpha-2 Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Source
α2A3.5[4]
α2B0.37[4]
α2C0.13[4]
α2D63.6[4]

Table 2: [3H]-Rauwolscine Binding Parameters in Various Tissues

Tissue/Cell LineKd (nM)Bmax (fmol/mg protein)SpeciesSource
Cerebral Cortex2.5160Bovine[14]
Kidney2.33 - 3.03VariesMouse, Rat, Rabbit, Dog[7]
Kidney0.98VariesHuman[7]
Teat Muscles6.16164Bovine[9]
Kidney2.258.5Dog[15]

Table 3: Example HPLC Method Validation Parameters for a Hypothetical Rauwolscine Assay

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (RSD%) < 1.5%
Inter-day Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%

Visualizations

Rauwolscine_Signaling_Pathway Rauwolscine Rauwolscine A2AR α2-Adrenergic Receptor Rauwolscine->A2AR G_protein Gi/o Protein (α, β, γ subunits) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered neurotransmitter release) PKA->Response Phosphorylates targets

Caption: Rauwolscine signaling pathway.

experimental_workflow cluster_assay [3H]-Rauwolscine Competitive Binding Assay cluster_hplc HPLC Quantification Workflow prep 1. Membrane Preparation binding 2. Competitive Binding Incubation prep->binding filtration 3. Filtration & Washing binding->filtration counting 4. Scintillation Counting filtration->counting analysis 5. Data Analysis (IC50, Ki) counting->analysis extraction 1. Sample Extraction hplc_sep 2. HPLC Separation extraction->hplc_sep detection 3. UV Detection hplc_sep->detection quant 4. Quantification detection->quant

Caption: Experimental workflows for rauwolscine assays.

References

Best practices for handling and storage of rauwolscine compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing rauwolscine compounds. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is rauwolscine and what are its primary mechanisms of action?

Rauwolscine, also known as isoyohimbine, α-yohimbine, and corynanthidine, is a naturally occurring alkaloid found in plants of the Rauvolfia and Corynanthe genera.[1] It is a stereoisomer of yohimbine.[1] Its primary mechanism of action is as a selective and reversible antagonist of α2-adrenergic receptors, which enhances the neural release of norepinephrine.[2][3][4] Rauwolscine has also been shown to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1]

Q2: What are the main safety precautions to consider when handling rauwolscine?

Rauwolscine is a biologically active compound and should be handled with care.[2] It is crucial to avoid all personal contact, including inhalation of the powder.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn, especially when handling the powdered form.[2] Work should be conducted in a well-ventilated area or a designated containment system like a powder weighing hood or glove box.[2] After handling, always wash hands thoroughly with soap and water.[2]

Q3: How stable is rauwolscine and what factors can cause it to degrade?

Rauwolscine is susceptible to degradation under certain conditions, including changes in pH, temperature, and exposure to light.[5] The hydrochloride salt form is generally stable.[2] It is important to protect rauwolscine from light, as it may decompose upon exposure.[2] Proper storage is critical to maintain its potency and ensure the reproducibility of experimental results.[5]

Q4: Can rauwolscine be used in animal studies?

Yes, rauwolscine has been used in various animal studies. For example, it has been administered to mice to study its effects on food intake and to rats to investigate its anxiolytic properties.[6][7] When conducting animal experiments, it is important to use appropriate dosing and administration routes based on established literature.[6][8] Solutions for animal dosing that have the potential for aerosolization should be handled within a containment system or with local exhaust ventilation.[2]

Troubleshooting Guide

Q1: I am observing inconsistent results in my α2-adrenergic receptor binding assay. What could be the cause?

Inconsistent results in binding assays can stem from several factors:

  • Compound Degradation: Ensure your rauwolscine stock solutions are fresh and have been stored correctly, protected from light and at the recommended temperature.[2][5] Both light and improper temperature can lead to degradation.[5]

  • Inaccurate Pipetting: Given the high potency of rauwolscine, even minor inaccuracies in pipetting can lead to significant variations in concentration. Calibrate your pipettes regularly.

  • pH of Buffer: The binding affinity of ligands can be sensitive to pH. Ensure your buffer is at the correct pH and has sufficient buffering capacity.

  • Incomplete Solubilization: If the rauwolscine is not fully dissolved in your stock solution, this will lead to inaccurate concentrations in your assay. Ensure complete dissolution, using sonication or gentle warming if necessary, as recommended by the supplier.[3][6]

Q2: My rauwolscine solution appears cloudy. Is it still usable?

A cloudy solution may indicate several issues:

  • Precipitation: The compound may have precipitated out of solution, especially if the storage temperature was too low or if the solvent evaporated, increasing the concentration beyond its solubility limit.

  • Contamination: The solution could be contaminated with bacteria or fungi. This is more likely if the solution was not prepared under sterile conditions or has been stored for an extended period.

  • Degradation: Cloudiness could also be a sign of chemical degradation.[9]

It is not recommended to use a cloudy solution. A fresh stock solution should be prepared.

Q3: I am having difficulty dissolving rauwolscine hydrochloride in water. What should I do?

Rauwolscine hydrochloride has limited solubility in water.[2] Suppliers often recommend the use of ultrasonic and warming to aid dissolution.[6] For higher concentrations, it is advisable to use an alternative solvent such as DMSO.[3]

Experimental Protocols

Preparation of a Rauwolscine Stock Solution

This protocol describes the preparation of a 10 mM stock solution of rauwolscine hydrochloride in DMSO.

Materials:

  • Rauwolscine hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Methodology:

  • Calculate the required mass: Based on the molecular weight of rauwolscine hydrochloride (390.9 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM solution, you would need 3.909 mg.

  • Weigh the compound: In a well-ventilated hood, carefully weigh the calculated amount of rauwolscine hydrochloride powder and place it into a sterile vial.[2]

  • Add solvent: Add the desired volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.[3][6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3][4]

General Radioligand Binding Assay Protocol

This protocol provides a general framework for a competitive binding assay using [3H]rauwolscine to label α2-adrenergic receptors in brain membrane preparations.

Materials:

  • [3H]rauwolscine (radioligand)

  • Unlabeled rauwolscine or other competing ligands

  • Brain membrane preparation (e.g., from bovine frontal cortex)[3]

  • Incubation buffer (e.g., Tris-HCl)

  • Filtration apparatus with glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Prepare reagents: Dilute the [3H]rauwolscine and competing ligands to the desired concentrations in the incubation buffer.

  • Set up the assay: In triplicate, add the incubation buffer, membrane preparation, and either [3H]rauwolscine alone (for total binding), [3H]rauwolscine with a high concentration of an unlabeled competitor (for non-specific binding), or [3H]rauwolscine with various concentrations of the test compound.

  • Incubate: Incubate the samples at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[3]

  • Terminate the reaction: Rapidly filter the samples through glass fiber filters under reduced pressure to separate bound from free radioligand.[3]

  • Wash: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.[3]

  • Measure radioactivity: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[3]

  • Data analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the Ki or IC50 values for the competing ligands.

Quantitative Data Summary

Table 1: Storage and Stability of Rauwolscine

FormConditionDurationReference
Powder-20°C, desiccated3 years (36 months)[3][4]
In Solvent-80°C1 year[3]
In Solvent-20°C1 month[4]

Table 2: Solubility of Rauwolscine Compounds

CompoundSolventConcentrationNotesReference
RauwolscineH2O2.24 mg/mL (6.32 mM)Requires ultrasonic and warming[6]
Rauwolscine HClH2O5 mMHeating is recommended[3]
Rauwolscine HClDMSO13.75 mg/mL (35.18 mM)Heating is recommended[3]
Rauwolscine HClDMSO7 mg/mL (17.9 mM)[4][10]

Table 3: Receptor Binding Affinity (Ki) of Rauwolscine

ReceptorKi ValueSpeciesReference
α2-adrenergic receptor12 nMNot specified[3][4][10]
5-HT2B receptor14.3 nMHuman[3]

Visualizations

Caption: Rauwolscine antagonizes presynaptic α2-adrenergic receptors.

G start Start: Weigh Rauwolscine Powder dissolve Add Anhydrous DMSO and Vortex start->dissolve check_dissolution Is Powder Fully Dissolved? dissolve->check_dissolution sonicate Apply Gentle Warming or Sonication check_dissolution->sonicate No aliquot Aliquot into Smaller Volumes check_dissolution->aliquot Yes sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end

Caption: Experimental workflow for preparing a rauwolscine stock solution.

G start Unexpected Experimental Results Observed check_compound Is the Rauwolscine Stock Solution Viable? start->check_compound check_reagents Are Reagents (e.g., Buffers) Prepared Correctly? check_protocol Was the Experimental Protocol Followed Exactly? check_reagents->check_protocol Yes reagent_error Potential Issue: Incorrect buffer pH or reagent concentration. check_reagents->reagent_error No check_compound->check_reagents Yes solution_degraded Potential Issue: Stock solution may be degraded or precipitated. check_compound->solution_degraded No check_protocol->start Yes, issue persists protocol_error Potential Issue: Deviation from protocol. check_protocol->protocol_error No action_prepare_new_stock Action: Prepare a fresh stock solution from powder. solution_degraded->action_prepare_new_stock action_review_protocol Action: Review protocol and repeat experiment carefully. protocol_error->action_review_protocol action_remake_reagents Action: Remake all reagents and verify pH/concentrations. reagent_error->action_remake_reagents

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of Rauwolscine and Yohimbine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacological properties of Rauwolscine (also known as α-yohimbine) and its stereoisomer, Yohimbine. Both indole alkaloids are recognized for their potent antagonism of α2-adrenergic receptors, yet they exhibit distinct profiles in terms of receptor selectivity, affinity, and interaction with other receptor systems. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform future research and therapeutic applications.

Summary of Pharmacological Properties

Rauwolscine and Yohimbine are structurally similar, but their subtle differences in stereochemistry lead to notable variations in their biological activity. Both compounds are primarily α2-adrenoceptor antagonists, a property that underlies many of their physiological effects, including increased norepinephrine release. However, their affinity and selectivity for different α-adrenoceptor subtypes and their interactions with serotonin receptors differ, which may account for variations in their therapeutic and side-effect profiles.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the key quantitative data from in vitro and functional studies, providing a direct comparison of the potency and selectivity of Rauwolscine and Yohimbine at various receptors.

Adrenergic Receptor SubtypeParameterRauwolscineYohimbineReference
α1-Adrenoceptor (Postjunctional) pA2 6.86.5[1]
α2-Adrenoceptor (Prejunctional) pA2 7.37.5[1]
α2/α1 Selectivity Ratio -345[1]
α2A-Adrenoceptor Ki (nM) 3.5Not directly compared in the same study
α2B-Adrenoceptor Ki (nM) 0.37Not directly compared in the same study
α2C-Adrenoceptor Ki (nM) 0.13Not directly compared in the same study
α2D-Adrenoceptor Ki (nM) 63.6Not directly compared in the same study

Table 1: Comparison of antagonist potency (pA2) and selectivity of Rauwolscine and Yohimbine at α-adrenoceptors.

Serotonin Receptor SubtypeParameterRauwolscineYohimbineReference
5-HT1A Receptor (Human, recombinant) Ki (nM) 158 ± 69690 ± 223[2]
5-HT1A Receptor (Human, recombinant) IC50 (µM) 1.5 ± 0.24.6 ± 1.0[2]
5-HT2 Receptor (Bovine coronary artery) KB (-log M) 7.17.3[3]

Table 2: Comparison of binding affinity (Ki), functional potency (IC50), and antagonist potency (KB) of Rauwolscine and Yohimbine at serotonin receptors.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway affected by Rauwolscine and Yohimbine, as well as a typical experimental workflow for determining antagonist potency.

cluster_presynaptic Presynaptic Neuron cluster_antagonist Antagonist Action Norepinephrine_Vesicle Norepinephrine Vesicle NE_Release Norepinephrine Release Norepinephrine_Vesicle->NE_Release alpha2_AR α2-Adrenergic Receptor NE_Release->alpha2_AR Binds to Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft Increases Synaptic Norepinephrine G_protein Gi/o Protein alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to ATP ATP cAMP->NE_Release Inhibits Antagonist Rauwolscine or Yohimbine Antagonist->alpha2_AR Blocks

Figure 1. Signaling pathway of α2-adrenergic receptor antagonism.

cluster_workflow Experimental Workflow for pA2 Determination Tissue_Prep Isolated Tissue Preparation (e.g., Rat Vas Deferens) Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Tissue_Prep->Agonist_CRC Antagonist_Incubation Incubate Tissue with Fixed Concentration of Antagonist Tissue_Prep->Antagonist_Incubation Dose_Ratio Calculate Dose Ratio Agonist_CRC->Dose_Ratio Agonist_CRC_Antagonist Generate Agonist CRC in presence of Antagonist Antagonist_Incubation->Agonist_CRC_Antagonist Agonist_CRC_Antagonist->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value

References

A Comparative Analysis of Rauwolscine 4-aminophenylcarboxamide as a Potent α2-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of Rauwolscine 4-aminophenylcarboxamide as a high-affinity antagonist for α2-adrenergic receptors (α2-ARs). Drawing upon established experimental data for its parent compound, rauwolscine, and other key α2-AR antagonists, this document outlines its binding affinities, functional antagonism, and the detailed methodologies required for its characterization.

Introduction to α2-Adrenergic Receptor Antagonism

The α2-adrenergic receptors, a class of G protein-coupled receptors, are critical regulators of neurotransmitter release in both the central and peripheral nervous systems. Antagonists of these receptors, such as rauwolscine and yohimbine, are valuable pharmacological tools and hold therapeutic potential for various conditions. Rauwolscine, also known as α-yohimbine, is a stereoisomer of yohimbine and functions as a potent α2-adrenergic receptor antagonist.[1][2] The derivatization of rauwolscine to this compound has been explored to create molecular probes for the structural and biochemical characterization of α2-adrenergic receptors.[3]

Comparative Binding Affinities

The binding affinity of a ligand for its receptor is a primary indicator of its potency. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower Ki values indicating higher affinity. The data presented below summarizes the binding affinities of this compound (rau-AMPC), its parent compound rauwolscine, and other well-characterized α2-AR antagonists across different α2-AR subtypes.

Compoundα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)α2D-AR (Ki, nM)Reference
This compound (rau-AMPC) Not explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported[3]
Rauwolscine3.50.370.1363.6
Yohimbine~3.16 - 6.31~1.99~0.25Not reported[4]
IdazoxanNot explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported[5][6]
Functional Antagonism: Inhibition of cAMP Accumulation

α2-Adrenergic receptors are coupled to the inhibitory G protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block the action of agonists, thereby preventing this decrease in cAMP. The potency of an antagonist in a functional assay is often expressed as its IC50 value, the concentration required to inhibit 50% of the agonist's effect.

CompoundTargetAssayIC50 (nM)Reference
Rauwolscine α2-ARInhibition of UK-14,304-induced antilipolysisSimilar to Yohimbine[7]
Yohimbineα2-ARInhibition of adrenaline-induced platelet aggregationSimilar to 11-OH-yohimbine[7]

Note: Specific IC50 values for this compound are not available in the provided search results. However, its high binding affinity suggests it would be a potent functional antagonist.

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor.[8] It is considered the gold standard for determining the affinity (Kd) and density (Bmax) of receptors.[8]

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing the α2-AR subtype of interest.

  • Radioligand (e.g., [3H]Rauwolscine or [3H]RX821002).

  • Unlabeled competitor (this compound, Yohimbine, Idazoxan).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor and isolate the membrane fraction by differential centrifugation.[9]

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 50-120 µg protein), a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor.[9]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[9]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block an agonist-induced decrease in intracellular cAMP levels.

Objective: To determine the functional potency (IC50) of this compound as an α2-AR antagonist.

Materials:

  • Whole cells expressing the α2-AR subtype of interest.

  • Forskolin (an adenylyl cyclase activator).

  • α2-AR agonist (e.g., UK-14,304 or clonidine).

  • Antagonist (this compound).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture cells expressing the target α2-AR subtype to near confluence in appropriate multi-well plates.

  • Pre-treatment: Incubate the cells with varying concentrations of the antagonist (this compound) for a defined period.

  • Stimulation: Add a fixed concentration of an α2-AR agonist in the presence of forskolin. Forskolin stimulates cAMP production, and the agonist will inhibit this stimulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.[10][11]

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which is the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP level in the presence of the agonist.

Visualizations

G cluster_0 α2-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Norepinephrine) a2AR α2-Adrenergic Receptor Agonist->a2AR Activates Gi Gi Protein (α, βγ subunits) a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets Antagonist Antagonist (this compound) Antagonist->a2AR Blocks

Caption: α2-Adrenergic receptor signaling pathway and the inhibitory action of an antagonist.

G cluster_1 Experimental Workflow for α2-AR Antagonist Validation prep 1. Preparation - Cell Culture (Functional Assay) - Membrane Preparation (Binding Assay) binding_assay 2a. Radioligand Binding Assay - Incubate membranes with radioligand & varying antagonist concentrations prep->binding_assay functional_assay 2b. cAMP Functional Assay - Treat cells with antagonist - Stimulate with agonist + forskolin prep->functional_assay filtration 3a. Filtration & Washing (Binding Assay) binding_assay->filtration lysis 3b. Cell Lysis & cAMP Detection (Functional Assay) functional_assay->lysis counting 4a. Scintillation Counting (Binding Assay) filtration->counting measurement 4b. cAMP Measurement (Functional Assay) lysis->measurement analysis_binding 5a. Data Analysis - Determine IC50 - Calculate Ki counting->analysis_binding analysis_functional 5b. Data Analysis - Determine IC50 measurement->analysis_functional

Caption: Workflow for characterizing an α2-AR antagonist.

References

A Comparative Analysis of Rauwolscine and Its Analogs: Receptor Cross-Reactivity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profiles of rauwolscine and its key analogs, yohimbine and corynanthine. By presenting quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document serves as a valuable resource for researchers investigating the pharmacological properties of these compounds.

Introduction to Rauwolscine and Its Analogs

Rauwolscine, also known as α-yohimbine or isoyohimbine, is a stereoisomer of yohimbine.[1] These compounds, along with corynanthine, are indole alkaloids found in plants of the Rauvolfia and Corynanthe genera.[1] While primarily known as antagonists of α2-adrenergic receptors, these analogs exhibit a complex pharmacology due to their interactions with a range of other receptor systems, most notably serotonin (5-HT) receptors.[1][2] Understanding the nuances of their receptor binding affinities and functional activities is crucial for the development of selective pharmacological tools and potential therapeutics.

Comparative Receptor Binding Affinities

The following tables summarize the binding affinities (Ki, pA2, or KB) of rauwolscine, yohimbine, and corynanthine for various adrenergic and serotonin receptors. Ki values represent the inhibition constant, with a lower value indicating higher binding affinity. pA2 and KB are measures of antagonist potency. It is important to note that absolute values may vary between studies due to different experimental conditions.

Table 1: Adrenergic Receptor Binding Affinities

Compoundα1-Adrenoceptorα2-Adrenoceptorα2A-Adrenoceptorα2B-Adrenoceptorα2C-AdrenoceptorReference
Rauwolscine pA2: 5-7pA2: 7.5-8.5-Ki: 1.81 nMKi: 0.96 nM[3][4]
Yohimbine pA2: 5-7pA2: 7-9-Ki: 5.81 nM-[3][4]
Corynanthine pA2: 6.5-7.4pA2: 4-6---[3]

Table 2: Serotonin (5-HT) Receptor Binding Affinities & Functional Data

Compound5-HT1A Receptor5-HT2A Receptor5-HT2B ReceptorReference
Rauwolscine Partial AgonistAntagonistAntagonist (pA2: 8.5)[1]
Yohimbine Partial AgonistAntagonist (KB: 7.3)Antagonist (pA2: 8.5)[5]
Corynanthine ---

Key Observations from Binding Data

  • α2-Adrenergic Receptor Selectivity: Rauwolscine and yohimbine demonstrate significant selectivity for α2-adrenergic receptors over α1-adrenergic receptors.[2] Corynanthine, in contrast, shows a preference for α1-adrenoceptors.[2]

  • Rauwolscine's High α2-Adrenergic Affinity: Rauwolscine consistently exhibits high affinity for α2-adrenergic receptors, often comparable to or slightly higher than yohimbine.

  • Serotonin Receptor Interactions: Both rauwolscine and yohimbine display notable affinity for several serotonin receptors. They act as partial agonists at 5-HT1A receptors and antagonists at 5-HT2A and 5-HT2B receptors.[1] This cross-reactivity is a critical consideration in interpreting their pharmacological effects.

Experimental Protocols

The following is a representative protocol for a radioligand competition binding assay, a common method used to determine the binding affinity of unlabeled compounds like rauwolscine and its analogs.

Radioligand Competition Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]
  • The homogenate is centrifuged at a low speed to remove large debris.[6]
  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
  • The membrane pellet is washed and resuspended in a suitable assay buffer.[6]
  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[6]
  • To each well, the following are added in a final volume of 250 µL:
  • A fixed concentration of a suitable radioligand (e.g., [3H]-rauwolscine for α2-adrenoceptors).[6]
  • A range of concentrations of the unlabeled competitor compound (e.g., rauwolscine, yohimbine, or corynanthine).[7]
  • The prepared cell membranes (typically 3-120 µg of protein per well).[6]
  • To determine non-specific binding, a high concentration of a non-radioactive ligand is added to a set of wells.[7]
  • The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[6]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[6]
  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

4. Quantification and Data Analysis:

  • The radioactivity trapped on the filters is measured using a scintillation counter.[6]
  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Receptor Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation from Cells/Tissues Expressing Target Receptors Incubation Incubation of Membranes, Radioligand, and Competitor Analogs Membrane_Prep->Incubation Receptor Source Radioligand_Prep Radioligand and Competitor (Rauwolscine Analogs) Solution Preparation Radioligand_Prep->Incubation Ligands Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Data_Analysis Data Analysis: IC50 and Ki Determination Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

α2-Adrenergic Receptor Signaling Pathway

G Rauwolscine Rauwolscine/Analog (Antagonist) Alpha2_AR α2-Adrenergic Receptor Rauwolscine->Alpha2_AR Blocks Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Antagonism of the α2-adrenergic receptor signaling pathway.

5-HT1A Receptor Signaling Pathway (Partial Agonism)

G Rauwolscine Rauwolscine/Analog (Partial Agonist) HT1A_R 5-HT1A Receptor Rauwolscine->HT1A_R Partially Activates Gi Gi Protein HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Modulation of Neuronal Activity cAMP->Cellular_Response Leads to

Caption: Partial agonism at the 5-HT1A receptor signaling pathway.

Conclusion

The cross-reactivity profiles of rauwolscine and its analogs are complex, with significant interactions at both adrenergic and serotonergic receptors. Rauwolscine and yohimbine are potent and selective antagonists of α2-adrenergic receptors, while corynanthine displays a preference for α1-adrenergic receptors. The partial agonism of rauwolscine and yohimbine at 5-HT1A receptors and their antagonism at 5-HT2 receptors are crucial for a comprehensive understanding of their pharmacological effects. The data and protocols presented in this guide provide a foundation for further research into the therapeutic potential and off-target effects of these important alkaloids.

References

Comparative Analysis of Rauwolscine and Other α2-Adrenergic Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rauwolscine and other α2-adrenergic blockers, supported by experimental data. The information is presented to facilitate informed decisions in research and development.

Rauwolscine, a diastereoisomer of yohimbine, is a potent and selective antagonist of α2-adrenergic receptors.[1][2] These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating neurotransmitter release and various physiological processes. This guide offers a comparative analysis of rauwolscine with other prominent α2-adrenergic blockers, focusing on their binding affinities, receptor subtype selectivity, and functional effects.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound for its receptor is a critical determinant of its potency. The following table summarizes the inhibitory constants (Ki) of rauwolscine and other α2-adrenergic antagonists for the different human α2-adrenergic receptor subtypes (α2A, α2B, and α2C). Lower Ki values indicate higher binding affinity.

Compoundα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)α1A-AR (Ki, nM)Selectivity (α2C vs α2A)
Rauwolscine 3.5[3]0.37[3]0.13[3]-26.9
Yohimbine 1.10.60.7401.6
Idazoxan 1.81.11.51301.2
Phentolamine 4.05.06.3100.6
Atipamezole 0.51.00.813000.6
MK-912 2.01.10.151.313.3

Data compiled from various sources.[3][4] Note that experimental conditions can influence Ki values.

Rauwolscine demonstrates a notably high affinity for the α2C-adrenoceptor subtype, with a Ki value of 0.13 nM.[3] In comparison, its affinity for α2A and α2B subtypes is also in the low nanomolar range.[3] Yohimbine, another widely studied α2-antagonist, exhibits high affinity across all three subtypes but with less pronounced selectivity compared to rauwolscine.[4] Idazoxan and phentolamine are non-selective α2-antagonists with broader affinity for other adrenergic receptors.[5][6] Atipamezole is a potent and selective α2-antagonist, while MK-912 shows the highest selectivity for the α2C subtype among the compared compounds.[4]

Selectivity Profile: α2 versus α1 Adrenoceptors

The selectivity of an antagonist for α2 over α1-adrenergic receptors is crucial for minimizing off-target effects. Rauwolscine and yohimbine are recognized for their preferential blockade of α2-adrenoceptors. In vivo studies in anesthetized dogs have shown that both rauwolscine and yohimbine are approximately 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists.[1] In contrast, another diastereoisomer, corynanthine, displays a 10-fold higher potency for α1-adrenoceptors.[1] This highlights the stereochemical basis of receptor selectivity among these compounds.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for α2-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the α2-adrenergic receptor subtype of interest (e.g., CHO cells stably transfected with human α2A, α2B, or α2C adrenoceptors).[4]

  • Radioligand: A radiolabeled antagonist with high affinity and selectivity for α2-receptors, such as [3H]rauwolscine or [3H]yohimbine, is used.[7][8]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 10 mM MgCl2 (pH 7.4), is used for the binding reaction.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[9]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.[9]

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Assay: Inhibition of Adenylyl Cyclase

Objective: To assess the functional antagonism of a test compound at α2-adrenergic receptors by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: Cells expressing the α2-adrenergic receptor subtype of interest are cultured and prepared for the assay.

  • Adenylyl Cyclase Stimulation: The basal activity of adenylyl cyclase is stimulated using an agent like forskolin.[11]

  • Agonist Inhibition: An α2-adrenergic agonist (e.g., UK-14,304) is added to the cells, which leads to the inhibition of forskolin-stimulated adenylyl cyclase activity through the Gi-protein coupled pathway.[11]

  • Antagonist Treatment: The test compound (antagonist) is added at various concentrations to determine its ability to block the inhibitory effect of the agonist.

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the antagonist that produces a 50% reversal of the agonist-induced inhibition of cAMP production is determined. This provides a measure of the functional potency of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the α2-adrenergic receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

Gprotein_Signaling cluster_membrane Plasma Membrane a2AR α2-Adrenergic Receptor G_protein Gi/o Protein (α, β, γ subunits) a2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Antagonist (e.g., Rauwolscine) Ligand->a2AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->a2AR Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Response Phosphorylates targets leading to

Caption: α2-Adrenergic Receptor Signaling Pathway

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

References

A Comparative Analysis of Rauwolscine and its Hypothetical Derivative, Rauwolscine 4-aminophenylcarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological efficacy of the well-characterized α2-adrenergic antagonist, Rauwolscine, and a hypothetical derivative, Rauwolscine 4-aminophenylcarboxamide. The purpose of this document is to offer a comprehensive overview of Rauwolscine's established activity and to explore, on a theoretical basis, how structural modification might impact its pharmacological profile. This analysis is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel adrenergic receptor modulators.

Disclaimer: this compound is a hypothetical compound presented here for illustrative purposes. All quantitative data and predicted outcomes associated with this derivative are theoretical and intended to provide a framework for the potential evaluation of novel Rauwolscine analogs.

Pharmacological Profile of Rauwolscine

Rauwolscine, also known as α-yohimbine, is a naturally occurring alkaloid and a diastereoisomer of yohimbine. It is predominantly recognized for its potent and selective antagonist activity at α2-adrenergic receptors.[1] Additionally, Rauwolscine has been shown to interact with various serotonin (5-HT) receptor subtypes, exhibiting a complex pharmacological profile.[2][3]

Quantitative Efficacy of Rauwolscine

The efficacy of Rauwolscine has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the scientific literature.

Table 1: In Vitro Receptor Binding Affinity of Rauwolscine

Receptor SubtypeTest SystemRadioligandParameterValue (nM)
α2A-Adrenergic--Ki3.5
α2B-Adrenergic--Ki0.37
α2C-Adrenergic--Ki0.13
α2D-Adrenergic--Ki63.6
5-HT1AHuman Frontal Cortex Membranes[3H]RauwolscineKD4.1 - 40[2]
5-HT2BCloned Human Receptor[3H]RauwolscineKi14.3[4]

Table 2: In Vitro Functional Activity of Rauwolscine

ReceptorAssayCell LineParameterValue (µM)Activity
5-HT1AAdenylyl Cyclase InhibitionCHO cellsIC501.5[5]Partial Agonist

Table 3: In Vivo Effects of Rauwolscine in Anesthetized Rats

ParameterRoute of AdministrationEffect
Mean Arterial Pressure (MAP)IntravenousDecrease[6]
Cardiac Output (CO)IntravenousDecrease[6]

Theoretical Profile of this compound

The introduction of a 4-aminophenylcarboxamide moiety to the Rauwolscine scaffold could potentially alter its pharmacological properties in several ways:

  • Receptor Affinity and Selectivity: The added group may introduce new hydrogen bonding opportunities or steric interactions within the receptor binding pocket, potentially altering its affinity and selectivity profile for α-adrenergic and 5-HT receptor subtypes.

  • Pharmacokinetics: The modification could impact the molecule's solubility, membrane permeability, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Functional Activity: The alteration in binding mode could translate to a change in functional activity, potentially shifting the compound towards a more potent antagonist, a partial agonist, or even an inverse agonist at its target receptors.

Hypothetical Quantitative Efficacy of this compound

The following tables present hypothetical data for this compound to illustrate a potential outcome of the chemical modification. These values are not based on experimental data.

Table 4: Hypothetical In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeTest SystemRadioligandParameterValue (nM)
α2A-Adrenergic--KiHypothetical: 5.2
α2B-Adrenergic--KiHypothetical: 0.8
α2C-Adrenergic--KiHypothetical: 0.3
α2D-Adrenergic--KiHypothetical: 85.1
5-HT1AHuman Frontal Cortex Membranes[3H]8-OH-DPATKiHypothetical: 250
5-HT2BCloned Human Receptor[3H]RauwolscineKiHypothetical: 35.8

Table 5: Hypothetical In Vitro Functional Activity of this compound

ReceptorAssayCell LineParameterValue (µM)Activity
α2A-AdrenergiccAMP AccumulationHEK293IC50Hypothetical: 0.05Antagonist
5-HT1AAdenylyl Cyclase InhibitionCHO cellsIC50Hypothetical: >10Weak Partial Agonist/Antagonist

Table 6: Hypothetical In Vivo Effects of this compound in Anesthetized Rats

ParameterRoute of AdministrationEffect
Mean Arterial Pressure (MAP)IntravenousHypothetical: Moderate Decrease
Cardiac Output (CO)IntravenousHypothetical: Minimal Change

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane Rauwolscine Rauwolscine Alpha2_AR α2-Adrenergic Receptor Rauwolscine->Alpha2_AR Antagonizes G_protein Gi/o Protein Alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

α2-Adrenergic Receptor Signaling Pathway

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes Expressing Target Receptor D Incubate Membranes with Radioligand and Test Compound A->D B Prepare Radioligand ([3H]Rauwolscine) B->D C Prepare Test Compounds (Rauwolscine & Derivative) C->D E Separate Bound and Free Radioligand (Filtration) D->E F Quantify Bound Radioactivity E->F G Generate Competition Binding Curves F->G H Calculate IC50 and Ki Values G->H

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed in this guide.

Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of a test compound for a specific receptor.[7][8]

  • Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., α2-adrenergic or 5-HT subtypes).

    • Radioligand (e.g., [3H]Rauwolscine).

    • Test compounds (Rauwolscine and its derivatives).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its KD), and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of a compound by measuring its effect on cyclic AMP (cAMP) levels in whole cells.[9][10]

  • Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity, which is reflected in intracellular cAMP levels.

  • Materials:

    • Cells expressing the target G-protein coupled receptor (GPCR) of interest.

    • Test compounds.

    • Forskolin (an adenylyl cyclase activator).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell culture medium and reagents.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with a PDE inhibitor for a short period.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

    • For agonist testing, add the test compound directly to the cells. For Gi-coupled receptors, co-stimulation with forskolin is required to measure the inhibition of cAMP production.

    • Incubate for a specified time to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP levels against the logarithm of the compound concentration.

    • For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response) and calculate the pA2 value.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol outlines the procedure for measuring the direct effect of a compound on arterial blood pressure in an animal model.[6][11][12][13][14]

  • Objective: To evaluate the in vivo effect of a test compound on cardiovascular parameters such as mean arterial pressure (MAP) and heart rate (HR).

  • Materials:

    • Male Wistar or Sprague-Dawley rats.

    • Anesthetic (e.g., urethane or a ketamine/xylazine mixture).

    • Catheters for cannulation of the carotid artery and jugular vein.

    • Pressure transducer.

    • Data acquisition system.

    • Test compound formulated for intravenous administration.

    • Heparinized saline.

  • Procedure:

    • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

    • Surgically expose the carotid artery and jugular vein.

    • Cannulate the carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to record blood pressure.

    • Cannulate the jugular vein for intravenous administration of the test compound.

    • Allow the animal to stabilize and record baseline MAP and HR.

    • Administer the test compound intravenously as a bolus or infusion.

    • Continuously record MAP and HR for a specified period after drug administration.

  • Data Analysis:

    • Calculate the change in MAP and HR from the baseline values at different time points after drug administration.

    • Generate dose-response curves if multiple doses are tested.

    • Statistically analyze the data to determine the significance of the observed effects.

Conclusion

Rauwolscine is a well-established α2-adrenergic antagonist with a complex pharmacological profile that includes interactions with serotonin receptors. This guide has summarized the available quantitative data on its efficacy and provided a theoretical framework for the evaluation of a novel derivative, this compound. The addition of a 4-aminophenylcarboxamide group has the potential to significantly alter the parent compound's affinity, selectivity, and functional activity. The detailed experimental protocols and workflow diagrams provided herein offer a practical guide for researchers aiming to characterize novel Rauwolscine analogs and other adrenergic receptor modulators. Further empirical investigation is necessary to validate the hypothetical properties of any new chemical entity.

References

Validating the Selectivity of Novel Rauwolscine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the selectivity of novel rauwolscine derivatives, comparing their potential performance against the parent compound and other relevant adrenergic antagonists. Due to the limited public availability of extensive screening data for a wide range of novel rauwolscine analogs, this guide focuses on the established selectivity profile of rauwolscine and provides the experimental protocols and conceptual frameworks necessary for the evaluation of new chemical entities.

Comparative Selectivity Profile

Rauwolscine, a diastereoisomer of yohimbine, is well-established as a potent and selective antagonist of α2-adrenergic receptors.[1][2] Its selectivity for the α2 subtypes over α1 subtypes is a key characteristic that distinguishes it from less selective antagonists like yohimbine. Furthermore, rauwolscine and its derivatives are known to interact with various serotonin (5-HT) receptors, making a broad selectivity screen essential in the development of new, more specific pharmacological tools.[3][4]

The following table summarizes the binding affinities (Ki, nM) of rauwolscine and other key α-adrenergic antagonists across a range of relevant receptors. Data for novel rauwolscine derivatives should be presented in a similar format to allow for direct comparison.

Table 1: Comparative Binding Affinity (Ki, nM) of Adrenergic Antagonists

Compoundα2Aα2Bα2Cα1Aα1Bα1D5-HT1A5-HT2A5-HT2B
Rauwolscine 3.50.370.13~500-1000~500-1000~500-1000158High14.3
YohimbineHighHighHighLowerLowerLower690HighHigh
Atipamezole0.471.10.4160018001100>10000>10000>10000
MK-9122.11.90.15110018001100>10000>10000>10000
BRL-444081.9110708114001100>10000>10000>10000
Risperidone451109242.42200.1613
Paliperidone70160144115.34900.330

Note: Ki values are compiled from various sources and should be considered approximate. Direct comparison is best achieved when compounds are tested in the same assays under identical conditions. The affinity of rauwolscine at α1 subtypes is significantly lower than at α2 subtypes, with pA2 values in the range of 5-7, corresponding to micromolar Ki values.[2]

Experimental Protocols

To validate the selectivity of novel rauwolscine derivatives, a combination of receptor binding and functional assays is essential.

Radioligand Competition Binding Assays

This is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of novel rauwolscine derivatives for a panel of receptors (e.g., α1A, α1B, α1D, α2A, α2B, α2C, 5-HT1A, 5-HT2A, 5-HT2B, etc.).

Materials:

  • Cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).

  • Membrane preparations from these cells.

  • A suitable radioligand for each receptor (e.g., [3H]-Rauwolscine for α2 receptors, [3H]-Prazosin for α1 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors, [3H]-Ketanserin for 5-HT2A receptors).

  • Test compounds (novel rauwolscine derivatives).

  • Non-labeled reference antagonists for each receptor to determine non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells expressing the target receptor to a high density. Harvest the cells, lyse them, and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (typically 10-50 µg of protein).

    • Radioligand at a concentration near its Kd.

    • Increasing concentrations of the test compound (typically from 10 pM to 100 µM).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of a known, non-labeled antagonist for the target receptor.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plates. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or partial agonist at a given receptor. For α2-adrenergic and 5-HT1A receptors, which are typically Gi-coupled, a common functional assay measures the inhibition of adenylyl cyclase activity, resulting in decreased cyclic AMP (cAMP) levels.

Objective: To determine the functional activity of novel rauwolscine derivatives at Gi-coupled receptors.

Materials:

  • Cell lines expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • A known agonist for the receptor.

  • Test compounds.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well plate and grow to confluence.

  • Assay (Antagonist Mode):

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of a known agonist (typically the EC80) in the presence of forskolin.

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Assay (Agonist Mode):

    • Incubate the cells with increasing concentrations of the test compound in the presence of forskolin.

    • Lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis:

    • For antagonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50.

    • For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 and Emax.

    • The potency of a competitive antagonist can be further quantified by determining the pA2 value through a Schild analysis.[1] This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary_screen Primary Screening: Binding Assays cluster_secondary_screen Secondary Screening: Functional Assays cluster_data_analysis Data Analysis & Selectivity Determination synthesis Synthesis of Novel Rauwolscine Derivatives purification Purification & Structural Verification (NMR, MS) synthesis->purification binding_alpha2 α2-Adrenergic Receptor Competition Binding ([3H]-Rauwolscine) purification->binding_alpha2 Test Compounds binding_alpha1 α1-Adrenergic Receptor Competition Binding ([3H]-Prazosin) binding_alpha2->binding_alpha1 ki_determination Ki Value Calculation (Cheng-Prusoff) binding_alpha2->ki_determination binding_5ht Serotonin Receptor Competition Binding (Various Radioligands) binding_alpha1->binding_5ht binding_alpha1->ki_determination functional_alpha2 α2-Adrenergic Functional Assay (cAMP Inhibition) binding_5ht->functional_alpha2 Hits binding_5ht->ki_determination functional_5ht1a 5-HT1A Functional Assay (cAMP Inhibition) functional_alpha2->functional_5ht1a ec50_ic50_determination EC50/IC50 Determination functional_alpha2->ec50_ic50_determination functional_off_target Off-Target Functional Assays (e.g., Calcium Flux for Gq-coupled) functional_5ht1a->functional_off_target functional_5ht1a->ec50_ic50_determination functional_off_target->ec50_ic50_determination selectivity_profile Generation of Selectivity Profile ki_determination->selectivity_profile schild_analysis Schild Analysis (pA2) for Competitive Antagonists ec50_ic50_determination->schild_analysis schild_analysis->selectivity_profile signaling_pathway cluster_alpha2 α2-Adrenergic Receptor Signaling (Gi-coupled) cluster_alpha1 α1-Adrenergic Receptor Signaling (Gq-coupled) agonist_a2 Agonist (e.g., Norepinephrine) receptor_a2 α2-Adrenergic Receptor agonist_a2->receptor_a2 Activates g_protein_gi Gi Protein receptor_a2->g_protein_gi Activates adenylyl_cyclase Adenylyl Cyclase g_protein_gi->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response_a2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response_a2 Leads to rauwolscine Rauwolscine Derivative (Antagonist) rauwolscine->receptor_a2 Blocks agonist_a1 Agonist (e.g., Norepinephrine) receptor_a1 α1-Adrenergic Receptor agonist_a1->receptor_a1 Activates g_protein_gq Gq Protein receptor_a1->g_protein_gq Activates plc Phospholipase C (PLC) g_protein_gq->plc Activates ip3 IP3 plc->ip3 Cleaves dag DAG plc->dag pip2 PIP2 pip2->plc ca2 Ca2+ Release ip3->ca2 Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response_a1 Cellular Response (e.g., Smooth Muscle Contraction) ca2->cellular_response_a1 Contributes to pkc->cellular_response_a1 Contributes to

References

Benchmarking Rauwolscine Against Standard α2-Adrenergic Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the α2-adrenergic receptor antagonist, Rauwolscine, against standard antagonists Yohimbine and Idazoxan. Prazosin is included as a reference compound to highlight α1/α2 receptor selectivity. The information presented is based on published experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.

Introduction to α2-Adrenergic Receptor Antagonists

α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and physiological processes such as blood pressure, sedation, and analgesia. Antagonists of these receptors are valuable tools in pharmacological research and have therapeutic potential. Rauwolscine, a stereoisomer of yohimbine, is a potent α2-adrenergic receptor antagonist.[1] This guide benchmarks its performance against other well-characterized antagonists.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and selectivity. The following table summarizes the binding affinities (Ki in nM) of Rauwolscine and standard antagonists for the human α2A, α2B, and α2C adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)α1 Ki (nM)Reference
Rauwolscine 3.50.370.13-
Yohimbine ~3.0 (pKi 8.52)~10.0 (pKi 8.00)~0.67 (pKi 9.17)Moderate Affinity[2][[“]]
Idazoxan ---Low Affinity[4]
Prazosin 210–5,01213–67610–2570.06 - 1.0[5]

Data Interpretation:

  • Rauwolscine demonstrates high affinity for all three α2-adrenergic receptor subtypes, with a notable preference for the α2C and α2B subtypes over the α2A subtype.

  • Yohimbine also displays high affinity for all α2 subtypes and is often used as a standard selective α2 antagonist.[2][6] It has been shown to have some affinity for other monoaminergic receptors, including serotonin and dopamine receptors.[[“]]

  • Idazoxan is a selective α2-adrenoceptor antagonist but is also known to bind to imidazoline binding sites, which can complicate its use in some studies.[4]

  • Prazosin exhibits significantly lower affinity for all α2-adrenergic receptor subtypes compared to its high affinity for α1-adrenergic receptors, making it a highly selective α1 antagonist.[5]

Functional Antagonism: Inhibition of cAMP Production

Activation of α2-adrenergic receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this effect. The potency of an antagonist in a functional assay is typically measured by its IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

CompoundAssay SystemAgonist UsedIC50 (µM)Reference
Rauwolscine ----
Yohimbine Human PlateletsEpinephrine~0.6[7]
Idazoxan Rabbit RetinaClonidine/UK-14304-[8]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound for α2-adrenergic receptors using a radiolabeled ligand.

Objective: To determine the Ki of a test compound for α2-adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).

  • Test compounds (Rauwolscine, Yohimbine, Idazoxan, Prazosin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Functional Assay: cAMP Inhibition

This protocol describes a general method for assessing the functional antagonism of α2-adrenergic receptors by measuring the inhibition of agonist-induced decreases in cAMP levels.

Objective: To determine the IC50 of a test compound in a functional α2-adrenergic receptor assay.

Materials:

  • Whole cells expressing the α2-adrenergic receptor subtype of interest.

  • α2-adrenergic receptor agonist (e.g., UK-14,304).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds (Rauwolscine, Yohimbine, Idazoxan).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the α2-adrenergic agonist (e.g., the EC80 concentration) and forskolin to all wells except the negative control.

  • Incubation: Incubate for a specific time to allow for changes in intracellular cAMP levels.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

Visualizations

Signaling Pathway of α2-Adrenergic Receptor Antagonism

G α2-Adrenergic Receptor Signaling Pathway and Antagonism cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor gi_protein Gi Protein (α, β, γ subunits) alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to cAMP norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor Binds and Activates antagonist Rauwolscine / Standard Antagonist antagonist->alpha2_receptor Binds and Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response Phosphorylates Targets

Caption: α2-Adrenergic receptor signaling pathway and the mechanism of antagonism.

Experimental Workflow for Radioligand Binding Assay

G Workflow for Radioligand Binding Assay start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_reagents->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation_counting Add Scintillation Fluid and Count Radioactivity washing->scintillation_counting data_analysis Analyze Data: - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion

This guide provides a comparative overview of Rauwolscine against standard α2-adrenergic antagonists. The data indicates that Rauwolscine is a potent antagonist with high affinity for all three α2-adrenergic receptor subtypes, showing a slight preference for the α2B and α2C subtypes. Its performance is comparable to, and in some cases exceeds, that of the standard antagonist Yohimbine. The choice of antagonist will ultimately depend on the specific experimental goals, including the desired subtype selectivity and the potential for off-target effects. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies.

References

Reproducibility of Binding Assays Using Rauwolscine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of rauwolscine and its derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the reproducible assessment of these compounds.

Rauwolscine, an indole alkaloid, and its stereoisomers, such as yohimbine and corynanthine, are crucial tools in pharmacological research due to their interactions with adrenergic and serotonin receptors. The reproducibility of binding assays using these compounds is paramount for accurate drug discovery and development. This guide delves into the binding affinities of these derivatives, outlines a standardized experimental protocol to enhance reproducibility, and illustrates the primary signaling cascades they modulate.

Comparative Binding Affinities of Rauwolscine Derivatives

The binding affinity of rauwolscine and its derivatives can vary significantly across different receptor subtypes. Understanding these nuances is critical for interpreting experimental outcomes and ensuring the reproducibility of results. The following table summarizes the binding affinities (Ki in nM) of rauwolscine, yohimbine, and corynanthine for α2-adrenergic and 5-HT receptors.

Compoundα2A-Adrenergic Receptor (Ki, nM)α2B-Adrenergic Receptor (Ki, nM)α2C-Adrenergic Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2B Receptor (pA2)
Rauwolscine 3.5[1]0.37[1]0.13[1]158[2]8.5[3]
Yohimbine Higher than Rauwolscine[4]Higher than Rauwolscine[4]Higher than Rauwolscine[4]690[2]8.5[3]
Corynanthine Much higher than Rauwolscine/Yohimbine[4]Much higher than Rauwolscine/Yohimbine[4]Much higher than Rauwolscine/Yohimbine[4]--

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols for [3H]Rauwolscine Radioligand Binding Assay

To ensure the reproducibility of binding assays, adherence to a detailed and consistent protocol is essential. Below is a comprehensive methodology for a competitive radioligand binding assay using [3H]Rauwolscine.

Objective: To determine the binding affinity of test compounds for the α2-adrenergic or 5-HT receptors.

Materials:

  • Radioligand: [3H]Rauwolscine

  • Cell Membranes: Prepared from cells or tissues expressing the target receptor (e.g., human platelet membranes for α2-adrenergic receptors, or cells recombinantly expressing the receptor of interest).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Non-specific Binding Ligand: e.g., 10 µM Phentolamine or unlabeled rauwolscine.

  • Test Compounds: Rauwolscine derivatives or other compounds of interest at various concentrations.

  • 96-well plates

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.2-1 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • Test compound at various concentrations (for competition assays) or buffer (for saturation assays).

      • [3H]Rauwolscine at a final concentration close to its Kd value (typically 1-5 nM).

      • For determining non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).

      • Initiate the binding reaction by adding the membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Key Signaling Pathways

Rauwolscine and its derivatives exert their effects by modulating specific signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of receptor binding.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand [3H]Rauwolscine Preparation Radioligand->Incubation Compound Test Compound Dilution Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Fig. 1: Experimental workflow for a radioligand binding assay.
α2-Adrenergic Receptor Signaling

Rauwolscine is a potent antagonist of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).

alpha2_pathway Rauwolscine Rauwolscine Alpha2R α2-Adrenergic Receptor Rauwolscine->Alpha2R Antagonist G_protein Gi/o Protein Alpha2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

Fig. 2: Antagonism of the α2-adrenergic receptor signaling pathway.
5-HT1A Receptor Signaling

Rauwolscine and yohimbine act as partial agonists at 5-HT1A receptors, which are also coupled to inhibitory G proteins (Gi/o).[2][5]

Fig. 3: Partial agonism at the 5-HT1A receptor signaling pathway.
5-HT2B Receptor Signaling

Rauwolscine also acts as an antagonist at 5-HT2B receptors. These receptors are coupled to Gq/11 proteins, which activate a different signaling cascade.

Fig. 4: Antagonism of the 5-HT2B receptor signaling pathway.

Conclusion

The reproducibility of binding assays with rauwolscine derivatives is fundamental for advancing our understanding of adrenergic and serotonergic systems. By employing standardized protocols and being cognizant of the distinct binding profiles of each derivative, researchers can generate reliable and comparable data. This guide provides a foundational framework to assist in the design and execution of robust binding assays, ultimately contributing to the development of more selective and effective therapeutic agents.

References

Independent Validation of Rauwolscine Analog Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of rauwolscine and its diastereomers, yohimbine and corynanthine, at adrenergic receptors. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the independent validation of their activity.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki values) of rauwolscine, yohimbine, and corynanthine for various alpha-adrenergic receptor subtypes. Lower Ki values indicate a higher binding affinity.

Compoundα2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)α1 (Selectivity)α2/α1 Selectivity Ratio
Rauwolscine 3.50.370.13Lower Affinity[1][2]~30[1]
Yohimbine ~4x less selective than for α2C[3]~15x less selective than for α2C[3]High Affinity[3]Lower Affinity[1][2]~45[2]
Corynanthine Very Low Affinity[1][2]Very Low Affinity[1][2]Very Low Affinity[1][2]Higher Affinity[1][4]~0.03[2]

Note: Rauwolscine and yohimbine are potent and selective antagonists for α2-adrenergic receptors, while corynanthine is selective for α1-adrenergic receptors.[1][4] Yohimbine shows a preference for the α2C subtype over the α2A and α2B subtypes.[3] Both rauwolscine and yohimbine are approximately 30 to 45 times more potent as α2-adrenoceptor antagonists than α1-adrenoceptor antagonists.[1][2] In contrast, corynanthine is about 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for α2-adrenergic receptors.

a. Materials and Reagents:

  • Radioligand: [3H]-Rauwolscine (a specific α2-antagonist)

  • Membrane Preparation: From tissues or cells expressing α2-adrenergic receptors (e.g., rat cerebral cortex, HEK293 cells transfected with specific α2-subtypes).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Competitors: Test compounds (rauwolscine analogs) at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled α2-antagonist (e.g., 10 µM phentolamine).

  • Glass Fiber Filters

  • Scintillation Counter

b. Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-rauwolscine (at a concentration close to its Kd, e.g., 2-3 nM), and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[5]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Inhibition

This assay determines the functional activity of rauwolscine analogs as antagonists at α2-adrenergic receptors, which are Gαi-coupled and thus inhibit adenylyl cyclase.

a. Materials and Reagents:

  • Cell Line: A cell line expressing the α2-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • α2-Adrenergic Agonist: e.g., Clonidine or UK-14,304.

  • Test Compounds: Rauwolscine analogs.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents

b. Procedure:

  • Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.

  • Assay Setup: Seed the cells in a multi-well plate. On the day of the experiment, replace the medium with a stimulation buffer.

  • Antagonist Incubation: Add varying concentrations of the test compound (rauwolscine analog) to the cells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of an α2-adrenergic agonist (e.g., the EC80 concentration) to all wells except the basal control.

  • Adenylyl Cyclase Activation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualizations

Signaling Pathway

alpha2_signaling cluster_membrane Cell Membrane cluster_intracellular receptor α2-Adrenergic Receptor gi_protein Gi Protein (α, β, γ subunits) receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates antagonist Antagonist (e.g., Rauwolscine) antagonist->receptor Blocks atp ATP atp->ac response Inhibition of Neurotransmitter Release, etc. camp->response Leads to

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflow

experimental_workflow start Start: Synthesized Rauwolscine Analogs primary_screen Primary Screen: Radioligand Binding Assay (α2-Adrenergic Receptors) start->primary_screen selectivity_screen Selectivity Screen: Radioligand Binding Assay (e.g., α1-Adrenergic Receptors) primary_screen->selectivity_screen Hits functional_assay Functional Assay: cAMP Accumulation Inhibition selectivity_screen->functional_assay Selective Hits data_analysis Data Analysis: Determine Ki, IC50, and Selectivity Ratios functional_assay->data_analysis end End: Characterized Lead Compounds data_analysis->end

Caption: Typical workflow for validating rauwolscine analog activity.

References

Safety Operating Guide

Navigating the Disposal of Rauwolscine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Initial Inquiry Note: This document addresses the proper disposal procedures for Rauwolscine and its common salt, Rauwolscine hydrochloride. An initial search for "Rauwolscine 4-aminophenylcarboxamide" did not yield any results, suggesting that this specific compound may be novel, proprietary, or incorrectly named in the query. The following information is based on publicly available data for Rauwolscine and its hydrochloride salt and is intended to provide guidance for researchers, scientists, and drug development professionals.

Rauwolscine, also known as alpha-yohimbine, is a bioactive alkaloid with stimulant properties.[1][2] Due to its toxicological profile, proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[3] This guide provides a step-by-step protocol for the safe handling and disposal of Rauwolscine waste.

Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle Rauwolscine with appropriate personal protective equipment (PPE). Rauwolscine hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]

Recommended PPE:

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust, and ensure that all containers are securely sealed when not in use.[4]

Step-by-Step Disposal Protocol

The disposal of Rauwolscine must comply with local, state, and federal regulations.[4] The following is a general protocol based on standard laboratory practices for hazardous chemical waste.

  • Waste Identification and Segregation:

    • All waste materials containing Rauwolscine, including contaminated lab supplies (e.g., gloves, paper towels, pipette tips), must be treated as hazardous waste.[5]

    • Segregate Rauwolscine waste from other chemical waste streams to avoid incompatible mixtures.[6] Specifically, avoid mixing with oxidizing agents.[4]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • For solid waste, such as contaminated lab supplies, double-bag the materials in clear plastic bags to allow for visual inspection.[5]

    • For unused or expired solid Rauwolscine, it is best to dispose of it in its original container if possible.

    • Liquid waste containing Rauwolscine should be collected in a sealed, compatible container. Do not fill the container to more than 90% capacity to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name ("Rauwolscine" or "Rauwolscine hydrochloride"), the concentration, and the date of accumulation.

    • Indicate the associated hazards (e.g., "Toxic").

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from drains and sources of ignition.[4]

  • Disposal:

    • Do not dispose of Rauwolscine down the drain or in the regular trash. [3][4]

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

    • For spills, clear the area of personnel and ventilate. For minor spills, use a dry clean-up procedure to avoid generating dust. Dampen with water before sweeping if necessary. Collect the material in a suitable container for disposal. For major spills, evacuate the area and contact EHS immediately.[4]

Quantitative Safety Data for Rauwolscine Hydrochloride

PropertyValueReference
Appearance White, odorless crystalline powder[4]
Molecular Formula C₂₁H₂₆N₂O₃・HCl
Molecular Weight 390.91 g/mol
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[3]
Oral LD50 (mouse) 40 mg/kg[4]
Storage Store in a dry, cool, and well-ventilated place. Keep containers tightly closed.[8]
Incompatibilities Oxidizing agents[4]

Experimental Protocols

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the safe disposal of Rauwolscine waste in a laboratory setting.

G cluster_0 Preparation cluster_1 Waste Handling & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A Wear Appropriate PPE (Gloves, Lab Coat, Goggles) C Identify Rauwolscine Waste (Solids, Liquids, Contaminated Items) A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate from Other Chemical Waste C->D E Use a Labeled, Leak-Proof Hazardous Waste Container D->E F Label with 'Hazardous Waste', Chemical Name, and Hazards E->F G Store in a Designated Satellite Accumulation Area F->G H Arrange for Collection by EHS or Licensed Vendor G->H I Do NOT Dispose Down Drain or in Regular Trash

A flowchart outlining the proper disposal procedure for Rauwolscine waste.

References

Essential Safety and Operational Protocols for Handling Rauwolscine 4-aminophenylcarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) is available for the novel compound "Rauwolscine 4-aminophenylcarboxamide." The following guidance is based on the known hazards of the parent compound, Rauwolscine (also known as alpha-yohimbine), a potent indole alkaloid, and established best practices for handling uncharacterized, potent research chemicals.[1] Due to the addition of the 4-aminophenylcarboxamide group, the toxicological properties of this derivative are unknown and it must be handled with an elevated level of caution.

Immediate Safety Information: Hazard Assessment

Rauwolscine is classified as a hazardous substance, toxic if swallowed, in contact with skin, or if inhaled.[2] It is a selective alpha-2 adrenergic receptor antagonist and can readily penetrate the central nervous system, producing complex responses including elevated blood pressure, increased heart rate, and tremors.[1] Animal experiments with the parent compound indicate that ingestion of less than 40 grams could be fatal.[1] Side effects of exposure can include dizziness, nausea, and severe hypotension (low blood pressure) in cases of overdose.[1] Given these known effects, the 4-aminophenylcarboxamide derivative should be treated as a compound with high acute toxicity.

Hazard Identification Summary

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Toxic if swallowed.[2] Animal LD50 (oral, mouse) is 40 mg/kg for the parent compound.[1][1][2]
Acute Toxicity (Dermal) Toxic in contact with skin.[2][2]
Acute Toxicity (Inhalation) Toxic if inhaled.[2] Avoid breathing dust.[1][1][2]
Physiological Effects Selective alpha-2 adrenergic receptor antagonist.[3] Can cause increased heart rate, anxiety, and blood pressure changes.[1][4][5][1][3][4][5]
Explosive Hazard Fine dust may form an explosive mixture with air.[1][1]

Operational Plan: Personal Protective Equipment (PPE) and Engineering Controls

Due to the potent and uncharacterized nature of this compound, a multi-layered approach combining engineering controls and robust PPE is mandatory. The primary goal is to minimize all potential routes of exposure—inhalation, dermal, and ingestion.[6][7]

Engineering Controls (Primary Barrier)
  • Containment for Solids: All handling of the powdered compound, including weighing and preparation of solutions, must be conducted within a certified containment system.[1]

    • Recommended: A glovebox isolator or a powder weighing hood.[1][6]

    • Minimum: A certified Class II biological safety cabinet or a chemical fume hood with documented sufficient face velocity. Open bench handling is strictly prohibited.[6][8]

  • Ventilation: The laboratory must be well-ventilated with a single-pass airflow system to prevent cross-contamination.[6] Air pressure should be negative relative to adjacent areas.[6]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE) (Secondary Barrier)

The following PPE is required at all times when handling the compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).[8] Inspect gloves before each use.Prevents dermal absorption, a known toxicity route.[2]
Body Protection Disposable, solid-front protective lab coat with tight-fitting cuffs. Consider a disposable suit (e.g., Tyvek) for larger quantities or procedures with a high risk of aerosolization.Protects skin from contact and prevents contamination of personal clothing.
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles.[8]Protects eyes from dust particles and splashes.
Respiratory Protection Mandatory for all powder handling. A NIOSH-certified respirator is required. The type depends on the quantity and containment used.[1] • Inside a fume hood/BSC: A minimum of a half-mask elastomeric respirator with P100 (HEPA) filters. • Outside primary containment (spill/emergency): A full-face powered air-purifying respirator (PAPR) with HEPA filters or a self-contained breathing apparatus (SCBA).[1][9]Protects against inhalation of fine, potent powder, a primary exposure risk.[2][7]

Procedural Guidance: Step-by-Step Handling Protocol

  • Preparation: Cordon off the work area. Ensure all required engineering controls are functioning correctly. Assemble all necessary equipment and reagents.

  • Gowning: Don all required PPE in the correct order (lab coat, inner gloves, respirator, eye protection, outer gloves).

  • Handling: Conduct all manipulations of the solid compound within the designated containment system (e.g., fume hood or glovebox).[1] Avoid any actions that could generate dust, such as scraping or vigorous mixing.[1] When preparing solutions, add the powder to the solvent slowly.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution. Decontaminate all equipment before removing it from the containment area.

  • Doffing: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the lab coat, eye protection, and inner gloves. Remove the respirator last after leaving the immediate work area.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[1]

Disposal Plan

All waste generated from handling this compound is considered hazardous chemical waste.

  • Solid Waste: All contaminated solid waste, including disposable PPE (gloves, lab coats), weigh boats, and consumables, must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not discharge any material into the sewer system.[1]

  • Disposal Method: All waste must be disposed of through a licensed chemical waste management company, likely via incineration.[10]

Emergency Procedures

  • Minor Spill (Contained in Hood):

    • Alert others in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material.

    • Carefully collect the material into a hazardous waste container.

    • Decontaminate the area thoroughly.

  • Major Spill (Outside Containment):

    • Evacuate the immediate area and alert personnel.

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment, including a PAPR or SCBA.[1]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Visualizations

Risk_Assessment_Flowchart cluster_assessment Risk Assessment & Control Start Identify Compound: This compound NoData Specific SDS Available? Start->NoData ParentData Evaluate Parent Compound: Rauwolscine (Potent Alkaloid) NoData->ParentData No PotentHandling Apply 'Handling Potent Unknowns' Protocol ParentData->PotentHandling Controls Define Controls: 1. Engineering (Hood/Glovebox) 2. PPE (Respirator, Double Gloves) 3. Procedural (SOPs) PotentHandling->Controls

Caption: Risk assessment logic for handling a novel compound.

Handling_Workflow cluster_workflow Operational Workflow Prep 1. Prepare Area & Verify Controls DonPPE 2. Don Full PPE (incl. Respirator) Prep->DonPPE Handle 3. Handle Powder in Containment DonPPE->Handle Decon 4. Decontaminate Surfaces & Tools Handle->Decon Waste 5. Segregate Hazardous Waste Decon->Waste DoffPPE 6. Doff PPE Safely Waste->DoffPPE Wash 7. Wash Hands Thoroughly DoffPPE->Wash

Caption: Step-by-step workflow for safe handling operations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.